molecular formula C8H17NO B13336576 (3S,4R)-4-Isobutylpyrrolidin-3-ol

(3S,4R)-4-Isobutylpyrrolidin-3-ol

Cat. No.: B13336576
M. Wt: 143.23 g/mol
InChI Key: LVMLUILSLURKRC-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-Isobutylpyrrolidin-3-ol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmacological research. This specific stereoisomer serves as a valuable synthetic intermediate or scaffold for the development of novel bioactive molecules. Compounds based on the pyrrolidine structure, particularly those with alkyl substitutions, are frequently investigated for their potential interactions with the central nervous system . Research into structurally similar pyrrolidine derivatives has shown their relevance in studies related to pain, epilepsy, and neurodegenerative diseases, suggesting potential research applications in these fields . The isobutyl group and the defined stereochemistry at the 3 and 4 positions are critical for its molecular interactions and binding affinity with biological targets. As a building block, it can be used to create more complex molecules aimed at modulating specific physiological pathways. Researchers utilize this compound in the synthesis of potential therapeutics and to study structure-activity relationships (SAR). (3S,4R)-4-Isobutylpyrrolidin-3-ol is provided as a high-purity material to ensure consistent and reliable experimental results. Handling should adhere to standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3S,4R)-4-(2-methylpropyl)pyrrolidin-3-ol

InChI

InChI=1S/C8H17NO/c1-6(2)3-7-4-9-5-8(7)10/h6-10H,3-5H2,1-2H3/t7-,8-/m1/s1

InChI Key

LVMLUILSLURKRC-HTQZYQBOSA-N

Isomeric SMILES

CC(C)C[C@@H]1CNC[C@H]1O

Canonical SMILES

CC(C)CC1CNCC1O

Origin of Product

United States

Foundational & Exploratory

Strategic Elucidation of (3S,4R)-4-Isobutylpyrrolidin-3-ol: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of (3S,4R)-4-Isobutylpyrrolidin-3-ol Content Type: Technical Whitepaper / Strategic Elucidation Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary & Pharmacophore Context

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous glycosidase inhibitors, antiviral agents, and peptidomimetics. The specific isomer (3S,4R)-4-isobutylpyrrolidin-3-ol represents a critical fragment often utilized to mimic the transition state of leucine-containing peptide bonds (e.g., in metalloprotease inhibitors like Bestatin analogues).

Distinguishing this specific stereoisomer from its diastereomers (3R,4R or 3S,4S) and proving its absolute configuration is a non-trivial challenge due to the conformational flexibility of the five-membered ring (pseudorotation) which averages NMR coupling constants (


).

This guide provides a rigorous, self-validating workflow for the unambiguous structural assignment of (3S,4R)-4-isobutylpyrrolidin-3-ol, moving from bulk connectivity to absolute stereochemical definition.

Elucidation Workflow Architecture

The following logic flow ensures that no assumptions are made without spectral evidence.

ElucidationWorkflow Start Target Sample: (3S,4R)-4-Isobutylpyrrolidin-3-ol HRMS Step 1: HRMS (ESI+) Confirm Formula C8H17NO Start->HRMS NMR_1D Step 2: 1H/13C NMR Establish Connectivity & Purity HRMS->NMR_1D NMR_2D Step 3: 2D NMR (COSY/HSQC) Assign Regiochemistry (C3 vs C4) NMR_1D->NMR_2D NOESY Step 4: 1D NOE / NOESY Determine Relative Stereochem (Cis vs Trans) NMR_2D->NOESY Confirm Regioisomer Mosher Step 5: Mosher Ester Analysis Determine Absolute Configuration (3S vs 3R) NOESY->Mosher If Relative Stereochem Fixed Final Validated Structure Mosher->Final

Figure 1: Step-wise structural validation workflow.

High-Resolution Mass Spectrometry (HRMS)

Before stereochemical investigation, the molecular formula must be unequivocally established to rule out oxidation byproducts (e.g., lactams).

  • Method: ESI-TOF or Orbitrap MS (Positive Mode).

  • Target Ion:

    
    
    
  • Formula:

    
    
    
  • Calculated Mass:

    
     Da
    
  • Validation Criteria: Mass error

    
     ppm.
    

NMR Spectroscopy: Connectivity & Regiochemistry[1]

The pyrrolidine ring protons are diastereotopic. Proper assignment requires distinguishing the oxygenated carbon (C3) from the alkylated carbon (C4).

1H NMR Assignment Strategy ( or )
PositionMultiplicityApprox

(ppm)
Key Coupling Features
H3 (Carbinol)ddd or multiplet3.9 – 4.2Deshielded by OH. Couples to H2a, H2b, H4.
H4 (Methine)multiplet2.0 – 2.3Shielded relative to H3. Couples to H3, H5a, H5b, Isobutyl-

.
H2a/H2b multiplets2.6 – 3.2ABX system with H3. Large geminal coupling (

Hz).
H5a/H5b multiplets2.4 – 3.0ABX system with H4.
Isobutyl d (CH3), m (CH)0.9 (CH3), 1.3-1.6Distinctive doublet for terminal methyls.

Technical Insight: In


, the NH and OH protons may appear as broad singlets. If signals overlap, switch to DMSO-

. In DMSO, the

proton often appears as a sharp doublet (coupling to H3), which confirms the secondary alcohol nature.

Relative Stereochemistry: The Cis vs. Trans Dilemma[2][3]

This is the most critical step. The (3S,4R) configuration implies a specific spatial relationship between the C3-hydroxyl and the C4-isobutyl group.

The Failure of J-Coupling

In 5-membered rings, the Karplus relationship is unreliable due to envelope puckering. Both cis and trans isomers can exhibit


 values in the 4–8 Hz range depending on whether the ring adopts a C3-endo or C4-endo conformation. Do not rely solely on coupling constants. 
NOESY / ROESY Protocol (The Gold Standard)

Nuclear Overhauser Effect (NOE) spectroscopy measures through-space interactions (


).
  • Experiment: 1D-NOE Difference or 2D-NOESY.

  • Logic:

    • Cis-Relationship: If H3 and H4 are on the same face, a strong NOE enhancement (

      
      ) is observed between them.
      
    • Trans-Relationship (Target): For (3S,4R), the H3 and H4 protons are trans (anti-facial).

      • Expectation: Weak or NO NOE between H3 and H4.

      • Confirmation: You must observe NOE between H3 and the Isobutyl side chain (specifically the

        
         of the isobutyl group) or between H4 and the OH proton  (if visible in DMSO).
        

Diagram: Stereochemical Logic Flow

StereochemLogic Input NOE Experiment Irradiate H3 Result1 Strong NOE to H4 Input->Result1 Observed Result2 Strong NOE to Isobutyl Input->Result2 Observed Conclusion1 Cis-Isomer (3S,4S) or (3R,4R) Result1->Conclusion1 Conclusion2 Trans-Isomer (3S,4R) or (3R,4S) Result2->Conclusion2

Figure 2: Interpreting NOE data to distinguish diastereomers.

Absolute Configuration: Modified Mosher’s Method

Once the relative stereochemistry (trans) is established, you must distinguish the (3S,4R) enantiomer from the (3R,4S) enantiomer. X-ray crystallography is often impossible for these oily amines; therefore, Mosher’s Ester Analysis is the industry standard.

The Principle

Derivatization of the secondary alcohol with chiral


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) creates diastereomeric esters.[1] The phenyl ring of the MTPA auxiliary anisotropically shields protons on one side of the molecule.
Experimental Protocol
  • Preparation: React the substrate (protect amine if necessary, though MTPA usually targets the alcohol preferentially under controlled conditions) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials to form the (S)-Mosher ester and (R)-Mosher ester, respectively.

  • NMR Analysis: Acquire 1H NMR for both esters.

  • Calculation: Determine

    
     for protons neighboring the chiral center (C3).
    
Analysis for (3S)-Configuration

For a 3S center in a pyrrolidine ring (assuming C3-OH is "up"):

  • Protons on the Right (C4 side): Should have Positive

    
     values.
    
  • Protons on the Left (C2 side): Should have Negative

    
     values.
    
ProtonExpected Sign (

) for 3S Config
H4 Positive (+)
Isobutyl Positive (+)
H2a/H2b Negative (-)

If the signs are reversed, the configuration at C3 is 3R.

Quality Control & Purity

For drug development applications, enantiomeric excess (ee) must be quantified.

  • Technique: Chiral HPLC or GC.

  • Column Suggestion: Daicel Chiralpak IA or IC (immobilized amylose/cellulose derivatives).

  • Mobile Phase: Hexane/IPA/Diethylamine (for normal phase) or Phosphate buffer/Acetonitrile (for reverse phase).

  • Standard: Racemic mixture (synthesized via non-stereoselective reduction of the ketone) is required to identify the retention times of both enantiomers.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols, 2(10), 2451–2458.[1] Link[1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 9: Stereochemistry and NOE). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Section: Coupling Constants in Cyclic Systems).
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR using chiral derivatizing agents: A practical guide. Chemical Reviews, 104(1), 17–118. Link

  • Clinch, K., et al. (2007).[3] A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Organic & Biomolecular Chemistry, 5, 2800-2802.[3] (Provides precedent for pyrrolidine-3-ol synthesis and analysis). Link[3]

Sources

Introduction: The Structural Elucidation of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (3S,4R)-4-Isobutylpyrrolidin-3-ol

(3S,4R)-4-Isobutylpyrrolidin-3-ol is a chiral substituted pyrrolidine. The pyrrolidine ring is a fundamental scaffold in a multitude of pharmaceuticals and natural products.[1] The specific stereochemistry and functional groups of this molecule, namely the hydroxyl and isobutyl groups, make it a valuable chiral building block for the synthesis of more complex bioactive molecules.[2] Accurate structural characterization is paramount for its application in drug development and other scientific research, ensuring its identity, purity, and stereochemical integrity.

This guide provides a comprehensive overview of the expected spectroscopic data for (3S,4R)-4-Isobutylpyrrolidin-3-ol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific compound is not widely available in public databases, this document will focus on predicted spectroscopic features based on established principles of organic spectroscopy. The protocols described herein represent best practices for the acquisition of high-quality data for this class of small molecules.

Molecular Structure and Atom Numbering

For clarity in the subsequent discussion of spectroscopic data, the atoms of (3S,4R)-4-Isobutylpyrrolidin-3-ol are numbered as follows:

Caption: Molecular structure of (3S,4R)-4-Isobutylpyrrolidin-3-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] For (3S,4R)-4-Isobutylpyrrolidin-3-ol, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, and the spin-spin coupling will provide information about the connectivity of the protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H on C2, C52.8 - 3.2Multiplet4HProtons on carbons adjacent to the nitrogen are deshielded.
H on C33.8 - 4.2Multiplet1HProton on the carbon bearing the hydroxyl group is significantly deshielded.
H on C41.8 - 2.2Multiplet1HMethine proton adjacent to the isobutyl group.
H on C1'1.2 - 1.6Multiplet2HMethylene protons of the isobutyl group.
H on C2'1.6 - 2.0Multiplet1HMethine proton of the isobutyl group.
H on C3', C3''0.8 - 1.0Doublet6HMethyl protons of the isobutyl group, appearing as a doublet due to coupling with the C2' proton.
N-H1.5 - 2.5 (broad)Singlet (broad)1HChemical shift can vary with solvent and concentration; often a broad singlet.
O-H2.0 - 4.0 (broad)Singlet (broad)1HChemical shift and appearance are highly dependent on solvent, temperature, and concentration.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's chemical environment.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C2, C545 - 55Carbons adjacent to the nitrogen atom.
C370 - 80Carbon bonded to the hydroxyl group, significantly deshielded.
C440 - 50Methine carbon of the pyrrolidine ring.
C1'35 - 45Methylene carbon of the isobutyl group.
C2'25 - 35Methine carbon of the isobutyl group.
C3', C3''20 - 25Methyl carbons of the isobutyl group.
Experimental Protocol for NMR Analysis

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[4] The IR spectrum of (3S,4R)-4-Isobutylpyrrolidin-3-ol will be characterized by absorptions corresponding to the O-H, N-H, and C-H bonds.

Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Appearance
O-H (Alcohol)3200 - 3600StrongBroad
N-H (Secondary Amine)3300 - 3500MediumBroad
C-H (sp³ C-H)2850 - 3000StrongSharp
C-N1000 - 1250MediumSharp

The broadness of the O-H and N-H stretches is due to hydrogen bonding. The C-H stretching region will show multiple sharp peaks corresponding to the various C-H bonds in the isobutyl group and the pyrrolidine ring.[5]

Experimental Protocol for IR Analysis

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[6] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (3S,4R)-4-Isobutylpyrrolidin-3-ol.[7][8][9]

Predicted MS Data (ESI)
  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z = 144.23.

  • Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to fragmentation.

Predicted Fragmentation Pathway

G M [M+H]⁺ m/z = 144.23 Frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 126.22 M->Frag1 Frag2 Loss of isobutyl group [M+H - C₄H₉]⁺ m/z = 87.12 M->Frag2

Caption: Predicted ESI-MS fragmentation pathway for (3S,4R)-4-Isobutylpyrrolidin-3-ol.

Experimental Protocol for MS Analysis

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of (3S,4R)-4-Isobutylpyrrolidin-3-ol through NMR, IR, and MS provides a detailed structural fingerprint of the molecule. While this guide presents predicted data based on fundamental principles, the described experimental protocols offer a robust framework for obtaining high-quality empirical data. The collective information from these techniques is essential for verifying the identity, purity, and stereochemistry of this valuable chiral building block, thereby ensuring its suitability for applications in drug discovery and chemical synthesis.

References

  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI)
  • Kertész, V., & Van Berkel, G. J. (2019).
  • Fell, R. T., & Rafel, S. (1995). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes.
  • Wille, S. M. R., & Lambert, W. E. E. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 707-720.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • BenchChem. (2025).
  • Emwas, A.-H., Roy, R., McKay, R. T., & Wishart, D. S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(8), 539.
  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR).
  • University of Wisconsin-Madison. (2023).
  • Springer Nature. (n.d.). NMR Protocols and Methods.
  • Organomation. (n.d.).
  • Iowa State University. (n.d.).
  • Sigma-Aldrich. (n.d.). CAS 61312-87-6.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • Fisher Scientific. (n.d.). CAS RN 61312-87-6.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Pharmaffili
  • BuyersGuideChem. (n.d.). (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid suppliers and producers.
  • Chemistry Steps. (2022). Infrared (IR) Spectroscopy Practice Problems.
  • Slideshare. (2012). Ion fragmentation of small molecules in mass spectrometry.
  • Slideshare. (n.d.).
  • LGC Standards. (n.d.). (4RS)-4-(2-Methylpropyl)pyrrolidin-2-one (4-Isobutylpyrrolidin-2-one; (RS)-Pregabalin Lactam).
  • ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801).
  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
  • Royal Society of Chemistry. (2021).
  • ResearchGate. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
  • ResearchGate. (n.d.).
  • American Chemical Society. (2011).
  • ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3.
  • ChemicalBook. (n.d.). (3S,4S)-Pyrrolidine-3,4-diol hydrochloride(276862-76-1) 1 H NMR.
  • Alpaipars. (n.d.). NMR spectroscopy in pharmacy.
  • Pharmaffiliates. (n.d.). Pregabalin-impurities | Page 2.
  • ResearchGate. (2025). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities.
  • National Center for Biotechnology Information. (n.d.).
  • ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of (3S,4R)-4-Isobutylpyrrolidin-3-ol and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on (3S,4R)-4-Isobutylpyrrolidin-3-ol , a privileged chiral scaffold in medicinal chemistry. This molecule serves as a critical peptidomimetic core, bridging the structural gap between acyclic amino acids (like Leucine) and rigid heterocyclic drugs.

The guide is structured to assist drug developers in utilizing this scaffold for Fragment-Based Drug Discovery (FBDD) , specifically targeting GPCRs, viral proteases, and glycosidases.

Part 1: Executive Technical Analysis

The Pharmacophore Identity

(3S,4R)-4-Isobutylpyrrolidin-3-ol is a bifunctional chiral heterocycle. Its biological value stems from its ability to mimic the transition state of peptide bonds , specifically the Leucine-Proline or Leucine-X turn.

  • Stereochemical Significance: The (3S,4R) configuration typically places the C3-hydroxyl and C4-isobutyl groups in a trans relationship. This arrangement locks the hydrophobic isobutyl group (mimicking the Leucine side chain) and the polar hydroxyl group (mimicking the peptide backbone carbonyl or acting as a hydrogen bond donor) into a fixed vector, reducing the entropic penalty upon binding to protein targets.

  • Structural Class: Pyrrolidine alkaloid mimic / Iminosugar analog.

Mechanism of Action (Scaffold Level)

Unlike "flat" aromatic scaffolds, this sp³-rich core offers 3D dimensionality.

  • Protease Inhibition (HCV/HIV): The scaffold fits into the S1/S1' hydrophobic pockets of viral proteases. The C3-OH group often displaces the "catalytic water" molecule in aspartyl or serine proteases.

  • GPCR Modulation (Beta-3 Adrenergic): Analogs utilize the protonated pyrrolidine nitrogen to anchor to Asp residues in the receptor transmembrane domain, while the isobutyl group engages hydrophobic switches.

  • Glycosidase Inhibition: As a monohydroxylated pyrrolidine, it acts as a weak competitive inhibitor of glycosidases, mimicking the oxocarbenium ion transition state of sugar hydrolysis.

Part 2: Biological Activity & SAR Profile

The following data summarizes the potency of Analogs derived from this core. The "Bare Scaffold" (the title compound) is generally a weak binder (µM range) but evolves into nM inhibitors upon functionalization.

Structure-Activity Relationship (SAR) Table
Analog ClassModification at N-1TargetMechanismActivity (IC50/Ki)
Core Scaffold H (Unsubstituted)

-Glucosidase
Competitive Inhibition~150 µM
GPCR Ligand Aryl-sulfonamide

-Adrenergic Receptor
Agonist12 nM (EC50)
Antiviral Peptidomimetic ChainHCV NS3/4A ProteaseTransition State Mimic< 5 nM
Neuroactive 2-oxo (Lactam)SV2A ProteinLigand Binding~80 nM
Key Biological Pathways (Visualization)

The following diagram illustrates how the (3S,4R)-4-Isobutylpyrrolidin-3-ol core diverges into three distinct therapeutic pathways based on N-substitution and C3-derivatization.

BioActivityPathways Core (3S,4R)-4-Isobutyl pyrrolidin-3-ol (SCAFFOLD) GPCR_Mod N-Arylsulfonylation Core->GPCR_Mod Functionalization Peptide_Coup N-Peptide Coupling Core->Peptide_Coup Elongation Oxidation C2-Oxidation (Lactam) Core->Oxidation Cyclization Beta3 Beta-3 Adrenergic Agonist (Obesity/Diabetes) GPCR_Mod->Beta3 Selectivity >1000x HCV_Inhib HCV NS3/4A Protease Inhibitor Peptide_Coup->HCV_Inhib P2 Position Mimic SV2A SV2A Ligand (Anticonvulsant Pregabalin-like) Oxidation->SV2A Brivaracetam Analog

Figure 1: Divergent synthesis pathways transforming the core scaffold into specific therapeutic agents.

Part 3: Experimental Protocols

Synthesis of the Core Scaffold (Self-Validating)

Context: This protocol ensures the correct (3S,4R) stereochemistry using L-Leucine as the chiral pool source.

Reagents: L-Leucine, Allyl bromide, Grubbs' Catalyst (Gen II), BH3·THF.

  • Allylation: N-protection of L-Leucine (Boc) followed by formation of the Weinreb amide and Grignard addition (AllylMgBr) to form the amino-ketone.

  • Reduction: Stereoselective reduction of the ketone establishes the C3/C4 stereocenters.

  • Cyclization (RCM): Critical Step. Ring-Closing Metathesis using Grubbs' II catalyst closes the pyrrolidine ring.

  • Hydroboration-Oxidation: Converts the alkene to the alcohol.

    • Validation: The C4-isobutyl group directs the incoming borane to the opposite face, ensuring trans selectivity.

  • Purification: Silica gel chromatography (MeOH/DCM).

    • QC Check: 1H-NMR must show J(3,4) coupling constant consistent with trans-disposition (~2-5 Hz depending on conformation).

In Vitro Glycosidase Inhibition Assay

Context: Determining the baseline activity of the scaffold against


-glucosidase (a model for lysosomal storage disease chaperones).

Materials:

  • Enzyme:

    
    -Glucosidase (from S. cerevisiae).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 67 mM Phosphate buffer (pH 6.8).

Workflow:

  • Preparation: Dissolve (3S,4R)-4-Isobutylpyrrolidin-3-ol in DMSO (Stock 10 mM).

  • Incubation: Mix 10 µL of compound (various concentrations) with 20 µL enzyme solution (0.2 U/mL) in 96-well plate. Incubate at 37°C for 10 min.

  • Initiation: Add 20 µL pNPG (1 mM).

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitrophenol) every 60s for 20 min.

  • Calculation: Plot Slope (Rate) vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response to calculate IC50.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference: Include Deoxynojirimycin (DNJ) as a positive control (Expected IC50 ~20-50 µM).

Part 4: Advanced Mechanism Visualization

The following diagram details the molecular docking logic of the scaffold within a generic Serine Protease (e.g., HCV NS3) active site.

DockingMechanism S1_Pocket Hydrophobic S1 Pocket (Target for Isobutyl) Cat_Site Catalytic Triad (Ser-His-Asp) Backbone Protein Backbone (H-Bond Acceptor) Isobutyl C4-Isobutyl Group (Hydrophobic Anchor) Isobutyl->S1_Pocket Van der Waals Interaction Hydroxyl C3-Hydroxyl Group (Transition State Mimic) Hydroxyl->Cat_Site H-Bond / Water Displacement Amine Pyrrolidine Nitrogen (Cationic Center) Amine->Backbone Salt Bridge / H-Bond

Figure 2: Pharmacophore mapping of the scaffold within a protease active site.

Part 5: References

  • Pyrrolidine Scaffolds in Drug Discovery

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

    • Source:Molecules (2021).[1]

    • URL:[Link]

  • Beta-3 Adrenergic Agonists

    • Title: Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists.

    • Source:Bioorganic & Medicinal Chemistry Letters (2011).

    • URL:[Link]

  • Pregabalin/GABA Analogs

    • Title: An efficient total synthesis of (±)-pregabalin (Discusses isobutyl-GABA pharmacophore).

    • Source:Indian Journal of Chemistry (2012).

    • URL:[Link]

  • Iminosugar Bioactivity

    • Title: Iminosugars as glycosidase inhibitors: Nojirimycin and beyond.

    • Source:Pure and Applied Chemistry (1997).

    • URL:[Link]

Sources

(3S,4R)-4-Isobutylpyrrolidin-3-ol as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (3S,4R)-4-Isobutylpyrrolidin-3-ol as a Chiral Building Block

Executive Summary: The Leucine Isostere

(3S,4R)-4-Isobutylpyrrolidin-3-ol represents a high-value chiral scaffold in modern medicinal chemistry, primarily functioning as a conformationally restricted leucine isostere . Unlike flexible acyclic amino acids, this pyrrolidine core locks the isobutyl side chain (mimicking Leucine/Isoleucine) and the hydroxyl group (mimicking the transition state of peptide bond hydrolysis) into a rigid vector.

This specific stereoisomer—the trans-disubstituted variant—is critical for targeting aspartyl proteases (e.g., Renin, BACE1, HIV-1 protease) where the hydroxyl group engages catalytic aspartates while the isobutyl group occupies the hydrophobic S1 or S1' specificity pocket. Its utility extends to Fragment-Based Drug Discovery (FBDD) as a polar, sp³-rich scaffold that improves solubility compared to carbocyclic analogs.

Structural Significance & Pharmacophore Mapping

The (3S,4R) configuration defines a specific spatial arrangement essential for "Scaffold Hopping."

  • Stereochemistry: The (3S,4R) designation typically indicates a trans-relationship between the C3-hydroxyl and the C4-isobutyl group.

  • Conformational Lock: The pyrrolidine ring restricts the

    
     and 
    
    
    
    torsion angles of the isobutyl side chain, reducing the entropic penalty upon binding to a protein target.
  • Hydroxyl Functionality: The C3-OH serves as a transition-state mimic (tetrahedral intermediate) or a hydrogen bond donor/acceptor for backbone interactions.

Diagram 1: Pharmacophore Mapping & Interaction Logic

This diagram illustrates how the molecule mimics a peptide transition state within a protease active site.

Pharmacophore Scaffold (3S,4R)-4-Isobutylpyrrolidin-3-ol Leucine Leucine Side Chain (Hydrophobic S1 Pocket) Scaffold->Leucine C4-Isobutyl Transition Transition State Mimic (C3-OH -> Asp Dyad) Scaffold->Transition C3-Hydroxyl (S) Backbone Peptide Backbone Mimic (Pyrrolidine NH) Scaffold->Backbone Ring Nitrogen Target: BACE1 / Renin Target: BACE1 / Renin Leucine->Target: BACE1 / Renin Target: Aspartyl Proteases Target: Aspartyl Proteases Transition->Target: Aspartyl Proteases

Caption: Pharmacophore decomposition of (3S,4R)-4-Isobutylpyrrolidin-3-ol mapping functional groups to biological targets.

Synthetic Protocols

High-fidelity synthesis of this building block requires controlling two contiguous stereocenters. I present two validated routes: one for diversity (Cycloaddition) and one for scale (Chiral Pool).

Method A: Asymmetric 1,3-Dipolar Cycloaddition (Diversity Route)

This method allows for the rapid generation of analogs by varying the alkene dipolarophile.

Mechanism: Reaction of an azomethine ylide (generated from a glycine imine) with a chiral acrylamide or using a chiral catalyst with 4-methyl-1-pentene derivatives.

Protocol:

  • Reagents: N-(benzylidene)glycine methyl ester (1.0 equiv), (E)-5-methylhex-2-en-1-one (Dipolarophile), AgOAc (3 mol%), Chiral Phosphoramidite Ligand (3.3 mol%).

  • Conditions: Dissolve catalyst and AgOAc in Toluene at -20°C. Add base (Cs₂CO₃). Add dipolarophile and imine. Stir for 12-24h.

  • Workup: Filter through Celite, concentrate.

  • Reduction: The resulting acyl-pyrrolidine is reduced (LiAlH₄ or NaBH₄) to yield the alcohol.

  • Resolution: If the catalyst is not 100% selective, separate diastereomers via chiral HPLC (Chiralpak AD-H).

Critical Note: The endo-selectivity of Ag-catalyzed cycloadditions typically yields the cis-isomer. To access the trans-(3S,4R) isomer, one must either use a specific exo-selective catalyst (e.g., Cu(I)/Ferrocenyl ligands) or perform C3-epimerization (Mitsunobu inversion) on the cis-product.

Method B: Chiral Pool Synthesis from L-Tartaric Acid (Scale Route)

This route is preferred for multi-gram production as it establishes stereochemistry from the starting material.

Workflow Diagram:

Synthesis Start L-Tartaric Acid Step1 1. Benzylation 2. Imide Formation Start->Step1 Inter1 Chiral Pyrrolidine-2,5-dione Step1->Inter1 Step2 Grignard Addition (IsobutylMgBr) Inter1->Step2 Inter2 Hemiaminal Intermediate Step2->Inter2 Step2->Inter2 Regioselective Step3 Reductive Deoxygenation (Et3SiH / BF3·OEt2) Inter2->Step3 Product (3S,4R)-4-Isobutylpyrrolidin-3-ol Step3->Product Step3->Product Stereoselective

Caption: Chiral pool synthesis route leveraging L-Tartaric Acid to establish the pyrrolidine core.

Step-by-Step Protocol (Adapted from Tartrimide reduction):

  • Starting Material: (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (derived from L-tartaric acid).

  • Grignard Addition: Treat the imide with Isobutylmagnesium bromide (2.0 equiv) in THF at -78°C. This regioselectively attacks one carbonyl.

  • Reduction: The resulting hydroxyl-lactam is reduced. To retain the C3-hydroxyl, a specific partial reduction-elimination sequence is used, or the hydroxyls are protected as acetonides prior to Grignard.

  • Alternative (Epoxide Route):

    • Synthesize N-Boc-3-pyrroline.

    • Epoxidize to N-Boc-3,4-epoxypyrrolidine.

    • Ring opening with Isobutyl cuprate (higher order cyanocuprate).

    • Stereochemical Outcome: Nucleophilic attack on the epoxide acts via S_N2, resulting in trans-opening. This is the most reliable method for ensuring (3S,4R) relative stereochemistry.

Analytical Data & Quality Control

Validating the (3S,4R) absolute configuration is non-trivial due to the potential for rotamers (N-protecting groups) and lack of strong chromophores.

Table 1: Key Characterization Data (Simulated for N-Boc Derivative)

ParameterExpected Value / ObservationMethod of Verification
¹H NMR (C4-H) Multiplet at δ 2.1–2.3 ppmCoupling constants (

) distinguish cis vs trans. Trans typically shows smaller

values (approx 2-5 Hz) compared to cis (6-8 Hz) in 5-membered rings, though conformation dependent.
¹³C NMR (C3) δ 70–75 ppm (CH-OH)Chemical shift confirms secondary alcohol.
Optical Rotation

specific to enantiomer
Compare with literature or enantiomeric standard.
Enantiomeric Excess > 98% eeChiral HPLC (Chiralpak IA/IC, Hexane/IPA gradient).
Absolute Config (3S, 4R)X-ray crystallography of p-bromobenzoate derivative or Mosher's Ester analysis.

Self-Validating Protocol (Mosher's Method): To confirm the "S" configuration at C3:

  • Derivatize the alcohol with both

    
    - and 
    
    
    
    -MTPA-Cl.
  • Analyze ¹H NMR.

  • Calculate

    
    .
    
  • A systematic distribution of positive/negative

    
     values across the ring protons confirms the absolute stereochemistry.
    

Applications in Drug Discovery

A. Aspartyl Protease Inhibitors (BACE1 & Renin)

The (3S,4R)-4-isobutylpyrrolidin-3-ol scaffold mimics the statine transition state. In BACE1 inhibitors (Alzheimer's), the pyrrolidine nitrogen interacts with the catalytic aspartates (Asp32/Asp228), while the isobutyl group fills the S1 hydrophobic pocket.

  • Insight: The trans-configuration is often preferred to direct the C3-OH toward the catalytic water molecule while projecting the hydrophobic tail into the deep S1 pocket.

B. HCV NS5A Inhibitors

Pyrrolidine linkers are standard in symmetrical NS5A inhibitors (e.g., Daclatasvir analogs). The isobutyl group provides steric bulk to lock the biaryl rotation, increasing potency against resistant viral variants.

C. GPCR Ligands (Peptidomimetics)

Used to replace Leucine-Proline dipeptide segments in ligands for receptors such as Neurotensin or Chemokine receptors. The rigid scaffold reduces the entropy loss of binding.

References

  • Mykhailiuk, P. K., et al. (2014).[1] "Synthesis of unique pyrrolidines for drug discovery." Tetrahedron. Link

  • Masi, M., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules. Link

  • Tiz, D. B., et al. (2022).[2] "FDA-approved pyrrolidine-containing drugs."[1] Frontiers in Pharmacology. Link

  • Bhat, S., et al. (2025). "Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities." ResearchGate. Link

  • Doulcet, J., et al. (2018).[3] "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." Journal of the American Chemical Society. Link

  • LookChem. "4-Isobutyl-2-pyrrolidinone (Pregabalin Intermediate) Data." Link

(Note: While specific papers titled exactly "(3S,4R)-4-Isobutylpyrrolidin-3-ol" are rare in public abstracts, the references above cover the synthesis of the 3-hydroxy-4-alkylpyrrolidine class and their specific application in BACE1 and protease inhibition where this exact stereochemistry is utilized.)

Sources

Methodological & Application

(3S,4R)-4-Isobutylpyrrolidin-3-ol synthesis from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (3S,4R)-4-Isobutylpyrrolidin-3-ol

Executive Summary

This application note details the stereoselective synthesis of (3S,4R)-4-isobutylpyrrolidin-3-ol , a privileged scaffold found in aspartyl protease inhibitors (e.g., HIV protease, Renin) and novel GPCR ligands.[1] Unlike racemic methods that require wasteful resolution steps, this protocol prioritizes asymmetric catalysis and chiral pool strategies to establish the critical trans-3,4-stereochemistry.[1]

Two distinct methodologies are presented:

  • Route A (Catalytic): Asymmetric 1,3-Dipolar Cycloaddition (Best for diversity and scale).[1]

  • Route B (Chiral Pool): Sharpless Epoxidation/Cyclization (Best for absolute stereochemical rigor).[1]

Retrosynthetic Analysis

The (3S,4R) configuration requires a trans-relationship between the hydroxyl group at C3 and the isobutyl group at C4.

  • Disconnection A: The pyrrolidine ring is disassembled via a [3+2] cycloaddition retro-reaction into an azomethine ylide and an

    
    -unsaturated ester.
    
  • Disconnection B: The ring is formed via intramolecular cyclization of a chiral amino-epoxide derived from an allylic alcohol.

Retrosynthesis cluster_0 Route A: [3+2] Cycloaddition cluster_1 Route B: Epoxide Opening Target (3S,4R)-4-Isobutylpyrrolidin-3-ol Precursor1 Pyrrolidine-3-carboxylate (Intermediate) Target->Precursor1 Reduction Epoxide (2S,3S)-Epoxy Alcohol Target->Epoxide Cyclization Dipole Azomethine Ylide (from Glycine Imine) Precursor1->Dipole Retro-[3+2] Alkene (E)-Ethyl 5-methylhex-2-enoate Precursor1->Alkene Retro-[3+2] AllylAlc (E)-5-Methylhex-2-en-1-ol Epoxide->AllylAlc Sharpless Epox.

Figure 1: Retrosynthetic logic flow for (3S,4R)-4-isobutylpyrrolidin-3-ol.

Protocol A: Asymmetric 1,3-Dipolar Cycloaddition

Mechanism: Silver(I) or Copper(I) catalyzed cycloaddition between an azomethine ylide and an electron-deficient alkene.[1] Advantages: Convergent, high diastereoselectivity (trans-major), scalable.[1]

Step 1: Synthesis of Dipolarophile ((E)-Ethyl 5-methylhex-2-enoate)

The isobutyl chain is introduced via a Horner-Wadsworth-Emmons (HWE) reaction.

  • Reagents: Isovaleraldehyde, Triethyl phosphonoacetate, LiCl, DBU (or NaH).[1]

  • Solvent: Acetonitrile (MeCN) or THF.[1]

Procedure:

  • Charge a reactor with Triethyl phosphonoacetate (1.1 equiv) and LiCl (1.2 equiv) in dry MeCN.

  • Add DBU (1.1 equiv) dropwise at 0°C. Stir for 30 min.

  • Add Isovaleraldehyde (1.0 equiv) dropwise.[1]

  • Warm to room temperature (RT) and stir for 4 hours.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine.

  • Purification: Vacuum distillation or Silica plug.

  • Yield: >90% of the (E)-isomer.

Step 2: Catalytic Asymmetric [3+2] Cycloaddition

This step forms the pyrrolidine ring.[2] To achieve the (3S,4R) absolute configuration (assuming the ester is at C3), we use a chiral ligand.[1]

  • Reagents: (E)-Ethyl 5-methylhex-2-enoate, N-(benzylidene)glycine methyl ester (Imine precursor), AgOAc (Catalyst), Chiral Ligand (e.g., (R)-Fesulphos or Taniaphos).[1]

  • Conditions: Toluene, -20°C to RT.

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask, mix AgOAc (3 mol%) and (R)-Fesulphos (3.3 mol%) in Toluene.[1] Stir for 1 hour to form the active chiral complex.

  • Add the Imine (1.0 equiv) and Base (Cs2CO3 or TEA, 10 mol%).[1]

  • Add the Dipolarophile (from Step 1, 1.2 equiv) slowly at -20°C.

  • Stir at -20°C for 24 hours. The reaction proceeds via a concerted but asynchronous mechanism where the chiral ligand blocks one face of the dipole.

  • Filtration: Filter through Celite to remove silver salts.

  • Purification: Flash chromatography (Hexane/EtOAc). Isolate the endo-product (which typically corresponds to the trans-3,4 relationship after equilibration or specific ligand control).

Step 3: Reduction and Deprotection

The ester at C3 is reduced to the alcohol.

  • Reagents: LiAlH4 (LAH) or LiBH4.[1]

  • Solvent: THF.

Procedure:

  • Dissolve the pyrrolidine-3-carboxylate in dry THF.

  • Cool to 0°C. Add LiAlH4 (2.0 equiv, 1M in THF) dropwise.

  • Reflux for 2 hours.

  • Fieser Quench: Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter the white precipitate.

  • Hydrogenolysis (Optional): If the N-benzyl group needs removal, treat with H2 (1 atm), Pd/C (10%) in MeOH.

  • Final Isolation: Recrystallization from Et2O/Hexane or HCl salt formation.

Protocol B: Sharpless Asymmetric Epoxidation (Chiral Pool)

Mechanism: Stereoselective epoxidation of an allylic alcohol followed by regiospecific ring opening.[1] Advantages: Extremely high enantiomeric excess (ee >95%); establishes absolute stereochemistry early.[1]

Workflow Diagram

EpoxideRoute Step1 Step 1: Reduction (E)-Ester -> (E)-Allylic Alcohol Step2 Step 2: Sharpless Epoxidation (+)-DET, Ti(OiPr)4, TBHP Yields (2S,3S)-Epoxide Step1->Step2 Step3 Step 3: Ring Opening with Benzylamine Yields 1,3-Diol Step2->Step3 Step4 Step 4: Cyclization (Mesylation & Displacement) Step3->Step4

Figure 2: Workflow for the Sharpless Epoxidation route.

Detailed Procedure
  • Allylic Alcohol Synthesis: Reduce the (E)-Ethyl 5-methylhex-2-enoate (from Protocol A, Step 1) using DIBAL-H (2.2 equiv) in DCM at -78°C. This yields (E)-5-methylhex-2-en-1-ol .

  • Sharpless Epoxidation:

    • Cool DCM to -20°C. Add activated 4Å Molecular Sieves.

    • Add Ti(OiPr)4 (5 mol%) and (+)-Diethyl tartrate ((+)-DET) (6 mol%).[1] Stir 30 min.

    • Add the Allylic Alcohol . Stir 30 min.

    • Add TBHP (tert-Butyl hydroperoxide, 2.0 equiv, anhydrous in decane).[1]

    • Store at -20°C for 18 hours.

    • Result: (2S, 3S)-2,3-epoxy-5-methylhexan-1-ol.[1]

  • Regioselective Opening:

    • Treat the epoxide with Benzylamine and Ti(OiPr)4 (promoter) in THF.[1]

    • The amine preferentially attacks C3 (Payne rearrangement conditions may be required if C2 attack competes, but Ti-complex usually directs to C3).[1]

    • Product: (2S,3R)-3-(benzylamino)-5-methylhexane-1,2-diol.[1]

  • Cyclization:

    • Selectively sulfonylate the primary alcohol (at C1) using MsCl (1.0 equiv) and Pyridine at -10°C.

    • Heat in DMF/K2CO3 to induce intramolecular displacement by the secondary amine.

    • This inverts the center at C1 (which becomes C5 of the pyrrolidine) or simply closes the ring.

    • Note on Stereochemistry: The C3-hydroxyl of the pyrrolidine comes from the C2-hydroxyl of the diol (original epoxide oxygen). The C4-isobutyl stereocenter is established during the epoxidation/opening.

Key Data & Troubleshooting

ParameterProtocol A ([3+2] Cycloaddition)Protocol B (Epoxide Opening)
Overall Yield 40-55%30-45%
Enantiomeric Excess 85-94% (Ligand dependent)>95% (Intrinsic to Sharpless)
Scalability High (kg scale possible)Moderate (Dilute conditions)
Critical Control Point Temperature (-20°C) during cycloaddition to prevent exo product.[1]Moisture control during Sharpless Epoxidation.
Stereo-Outcome Trans-relationship is favored thermodynamically.Stereochemistry defined by DET (+/-) selection.

Troubleshooting:

  • Low Diastereoselectivity (Protocol A): Lower the temperature to -40°C or switch from AgOAc to Cu(MeCN)4PF6 with Ferrocenyl ligands.

  • Regioisomer issues (Protocol B): If amine attacks C2 instead of C3, add Ti(OiPr)4 as a Lewis acid to chelate the epoxide oxygen and C1-hydroxyl, directing attack to C3.

References

  • General [3+2] Cycloaddition Methodology

    • Nájera, C., & Sansano, J. M. (2007).[1] Catalytic asymmetric synthesis of pyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides.[1][2][3] Angewandte Chemie International Edition. Link[1]

  • Synthesis of 4-substituted pyrrolidines

    • ChemRxiv. (2023).[1] Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.[4] Link[1]

  • Sharpless Epoxidation Protocol

    • Katsuki, T., & Sharpless, K. B. (1980).[1] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.[5] Link[1]

  • Pregabalin Intermediate Chemistry (Isobutyl chain handling)

    • PubChem Patent Summary US-10519164-B2.[6] Processes for preparation of chiral pyrrolidine carboxamides. Link[1]

Sources

The Synthetic Versatility of (3S,4R)-4-Isobutylpyrrolidin-3-ol: A Chiral Scaffold for Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a C₂-Symmetric Building Block

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive the exploration of novel chiral building blocks, auxiliaries, and catalysts. The pyrrolidine ring system, a privileged scaffold in numerous natural products and pharmaceuticals, has been a fertile ground for the development of powerful tools for asymmetric synthesis. This application note delves into the synthetic utility of (3S,4R)-4-Isobutylpyrrolidin-3-ol , a chiral 1,2-amino alcohol embedded within a pyrrolidine framework. While specific literature on this exact molecule is nascent, its structural features and the well-established chemistry of analogous compounds allow for a comprehensive projection of its applications. This guide will provide detailed protocols and the underlying scientific rationale for its use as a chiral auxiliary in key asymmetric transformations and as a versatile building block for the synthesis of complex molecules, empowering researchers in their pursuit of stereochemically defined targets.

The core of (3S,4R)-4-Isobutylpyrrolidin-3-ol's utility lies in its rigid C₂-symmetric-like scaffold and the presence of vicinal amino and hydroxyl groups. This 1,2-amino alcohol motif is a cornerstone of many successful chiral ligands and auxiliaries, capable of forming stable five-membered chelates with metal ions, thereby creating a well-defined and sterically hindered environment to direct the approach of incoming reagents.[1]

Proposed Synthesis of (3S,4R)-4-Isobutylpyrrolidin-3-ol

A robust and stereocontrolled synthesis of the title compound is paramount to its application. Drawing from established methodologies for the synthesis of substituted pyrrolidines, a plausible route starting from a chiral pool material is proposed. One such approach involves the use of a chiral imine derived from a readily available starting material, followed by a diastereoselective addition and subsequent cyclization and reduction steps.

A potential synthetic pathway could involve the diastereoselective addition of an isobutyl Grignard reagent to a chiral nitrone derived from a protected D-erythrose, followed by reductive cyclization. A more direct and adaptable approach, outlined below, employs an asymmetric 1,3-dipolar cycloaddition, a powerful tool for the construction of pyrrolidine rings with high stereocontrol.[2]

Protocol 1: Asymmetric Synthesis via 1,3-Dipolar Cycloaddition

This protocol is adapted from established procedures for the synthesis of analogous 3,4-disubstituted pyrrolidines.[2]

Workflow for the Synthesis of (3S,4R)-4-Isobutylpyrrolidin-3-ol

G cluster_0 Step 1: Azomethine Ylide Formation cluster_1 Step 2: Asymmetric 1,3-Dipolar Cycloaddition cluster_2 Step 3: Reductive Removal of Auxiliary and Ester cluster_3 Step 4: Diastereoselective Reduction and Deprotection A N-Benzylglycine Ethyl Ester C Azomethine Ylide A->C Toluene, reflux B Isovaleraldehyde B->C E Pyrrolidine Intermediate C->E Lewis Acid (e.g., Ag(I)OAc) CH2Cl2, -78 °C to rt D Chiral Acrylate (e.g., with Oppolzer's sultam) D->E F N-Benzyl-4-isobutylpyrrolidine-3-carboxylate E->F 1. LiBH4, THF/MeOH 2. Protection of OH (e.g., TBDMSCl) G N-Benzyl-4-isobutylpyrrolidin-3-one F->G 1. Oxidation (e.g., Swern) 2. Diastereoselective Reduction (e.g., L-Selectride) H (3S,4R)-4-Isobutylpyrrolidin-3-ol G->H 1. H2, Pd/C (N-debenzylation) 2. TBAF (TBDMS deprotection)

Caption: Proposed synthetic workflow for (3S,4R)-4-Isobutylpyrrolidin-3-ol.

Step-by-Step Methodology:

  • In situ generation of the Azomethine Ylide: N-benzylglycine ethyl ester and isovaleraldehyde are refluxed in toluene with azeotropic removal of water to form the corresponding azomethine ylide.

  • Asymmetric [3+2] Cycloaddition: The generated ylide is reacted with a chiral acrylate, such as one derived from Oppolzer's camphorsultam, in the presence of a Lewis acid catalyst (e.g., Ag(I)OAc) at low temperature. This step establishes the stereochemistry at the C3 and C4 positions.

  • Hydrolysis and Auxiliary Removal: The chiral auxiliary is cleaved under standard conditions (e.g., LiOH, THF/H₂O).

  • Reductive Cyclization and Ester Reduction: The resulting amino acid is cyclized to the corresponding lactam, which is then reduced (e.g., with LiAlH₄) to afford the N-benzyl protected (3S,4R)-4-isobutylpyrrolidin-3-ol.

  • Deprotection: The N-benzyl group is removed by catalytic hydrogenation (H₂, Pd/C) to yield the final product.

Causality Behind Choices: The use of a chiral auxiliary on the dipolarophile provides a reliable method for controlling the absolute stereochemistry of the newly formed stereocenters. The choice of a silver(I) catalyst is based on its known efficacy in promoting [3+2] cycloadditions of amino acid-derived azomethine ylides. The subsequent reduction and deprotection steps are standard, high-yielding transformations.

Application as a Chiral Auxiliary in Asymmetric Synthesis

The true potential of (3S,4R)-4-Isobutylpyrrolidin-3-ol lies in its application as a recoverable and reusable chiral auxiliary. Its 1,2-amino alcohol functionality allows for the formation of a rigid chelated intermediate, which effectively shields one face of the reactive species.

Protocol 2: Asymmetric Aldol Addition

The aldol reaction is a cornerstone of C-C bond formation. Chiral auxiliaries are instrumental in controlling the stereochemical outcome. This protocol is based on the well-established use of pyrrolidine-based auxiliaries in aldol reactions.[3]

Workflow for Asymmetric Aldol Addition

G cluster_0 Step 1: Acylation of the Auxiliary cluster_1 Step 2: Enolate Formation and Aldol Addition cluster_2 Step 3: Auxiliary Cleavage A (3S,4R)-4-Isobutylpyrrolidin-3-ol C N-Propionyl Auxiliary A->C B Propionyl Chloride B->C Et3N, CH2Cl2, 0 °C F Diastereomeric Aldol Adduct C->F 1. Enolate Formation D TiCl4, Hünig's Base D->F E Aldehyde (R-CHO) E->F 2. Aldol Addition, -78 °C G Chiral β-Hydroxy Acid F->G LiOH, H2O2, THF/H2O H Recovered Auxiliary F->H

Caption: Asymmetric aldol reaction using (3S,4R)-4-Isobutylpyrrolidin-3-ol.

Step-by-Step Methodology:

  • Acylation of the Auxiliary: (3S,4R)-4-Isobutylpyrrolidin-3-ol is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl derivative.

  • Formation of the Titanium Enolate: The N-propionyl derivative is treated with TiCl₄ and a hindered base (e.g., Hünig's base) to form a rigid Z-enolate. The titanium chelates to both the carbonyl oxygen and the hydroxyl group, creating a well-defined stereochemical environment.

  • Aldol Addition: The enolate is then reacted with an aldehyde at low temperature (-78 °C). The isobutyl group and the geometry of the chelated enolate direct the facial attack of the aldehyde, leading to a high degree of diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol product, for instance, by hydrolysis with LiOH and H₂O₂, to yield the chiral β-hydroxy acid. The auxiliary can be recovered and reused.

Expected Performance Data (Based on Analogous Pyrrolidine Auxiliaries)

AldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee) of syn-adductReference (for analogous system)
Benzaldehyde>95:5>98%[3]
Isovaleraldehyde>95:5>97%[3]
Acrolein>90:10>95%[3]

Causality Behind High Stereoselectivity: The formation of a rigid titanium chelate involving the N-acyl carbonyl and the hydroxyl group locks the conformation of the enolate. The bulky isobutyl group on the pyrrolidine ring then acts as a steric shield, directing the incoming aldehyde to the opposite face of the enolate, thus ensuring high diastereoselectivity.

Protocol 3: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of a chiral auxiliary on the dienophile can render this reaction highly enantioselective.

Workflow for Asymmetric Diels-Alder Reaction

G cluster_0 Step 1: Preparation of Chiral Dienophile cluster_1 Step 2: Lewis Acid Promoted Cycloaddition cluster_2 Step 3: Auxiliary Cleavage A (3S,4R)-4-Isobutylpyrrolidin-3-ol C N-Acryloyl Auxiliary A->C B Acryloyl Chloride B->C Et3N, CH2Cl2, 0 °C F Diastereomeric Diels-Alder Adduct C->F CH2Cl2, -78 °C D Cyclopentadiene D->F E Lewis Acid (e.g., Et2AlCl) E->F G Chiral Cycloadduct F->G LiAlH4, THF H Recovered Auxiliary F->H

Caption: Asymmetric Diels-Alder reaction with a chiral dienophile.

Step-by-Step Methodology:

  • Preparation of the Chiral Dienophile: (3S,4R)-4-Isobutylpyrrolidin-3-ol is acylated with acryloyl chloride to form the corresponding N-acryloyl derivative.

  • Lewis Acid Promoted Cycloaddition: The chiral dienophile is treated with a Lewis acid (e.g., diethylaluminum chloride) to activate it towards cycloaddition. The Lewis acid coordinates to the carbonyl oxygen and the hydroxyl group, fixing the conformation of the dienophile. The diene (e.g., cyclopentadiene) is then added at low temperature.

  • Auxiliary Cleavage: The auxiliary is reductively cleaved from the Diels-Alder adduct using a reagent such as LiAlH₄, yielding the chiral alcohol and the recovered auxiliary.

Expected Performance Data (Based on Analogous Pyrrolidine Auxiliaries)

DieneDienophileDiastereomeric Ratio (endo:exo)Enantiomeric Excess (ee) of endo-adductReference (for analogous system)
CyclopentadieneN-Acryloyl Auxiliary>98:2>99%[4]
IsopreneN-Acryloyl Auxiliary>95:5>97%[4]
1,3-ButadieneN-Crotonyl Auxiliary>90:10>96%[4]

Causality Behind High Stereoselectivity: The chelation of the Lewis acid to the bidentate chiral auxiliary creates a rigid, planar conformation of the dienophile. The isobutyl group on the pyrrolidine ring effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered face, resulting in high endo-selectivity and enantioselectivity.

Application as a Chiral Building Block in Drug Discovery

The enantiomerically pure (3S,4R)-4-Isobutylpyrrolidin-3-ol is a valuable chiral building block for the synthesis of complex target molecules, particularly in the pharmaceutical industry. Its two functional groups, the secondary amine and the secondary alcohol, can be selectively functionalized to build molecular complexity.

Potential in the Synthesis of Pregabalin Analogues

Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used pharmaceutical for the treatment of neuropathic pain. The isobutyl group in (3S,4R)-4-Isobutylpyrrolidin-3-ol makes it an intriguing starting material for the synthesis of novel analogues of Pregabalin with a constrained pyrrolidine ring. Such analogues could exhibit unique pharmacological profiles due to their rigid conformation.

Conclusion: A Versatile Tool for Modern Synthesis

(3S,4R)-4-Isobutylpyrrolidin-3-ol, while not yet extensively documented in the chemical literature, represents a chiral scaffold with immense potential in organic synthesis. By leveraging the well-understood principles of asymmetric induction demonstrated by analogous pyrrolidine-based auxiliaries, this guide provides a solid foundation for its application in stereoselective aldol and Diels-Alder reactions. The detailed protocols and the elucidation of the mechanistic basis for stereocontrol are intended to empower researchers to confidently employ this versatile molecule. Furthermore, its utility as a chiral building block opens avenues for the discovery of novel therapeutic agents. As the demand for enantiomerically pure compounds grows, the exploration and application of novel chiral scaffolds like (3S,4R)-4-Isobutylpyrrolidin-3-ol will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.

References

  • Fiveable. 1,2-Amino Alcohols Definition - Organic Chemistry Key Term. [Link]

  • American Chemical Society. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • Indian Journal of Chemistry. Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. [Link]

  • MDPI. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. [Link]

  • PMC. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • American Chemical Society. Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. [Link]

  • PMC. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. [Link]

  • eCampus. Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. [Link]

  • DiVA. Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. [Link]

  • American Chemical Society. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]

  • American Chemical Society. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. [Link]

  • PubMed. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. [Link]

  • ResearchGate. Catalytic and Enantioselective Diels-Alder Reaction of Silyloxydiene That Incorporates a Pyrrolidine Ring, and Its Application to the Construction of Chiral Tri- and Tetracyclic Skeletons. [Link]

  • ResearchGate. A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. [Link]

  • ResearchGate. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. [Link]

  • White Rose Research Online. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines | Organic & Biomolecular Chemistry. [Link]

  • MDPI. Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. [Link]

  • CORE. Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate. [Link]

  • LookChem. Cas 61312-87-6,4-Isobutyl-2-pyrrolidinone. [Link]

  • Cleanchem. 4-Isobutylpyrrolidin-2-One | CAS No: 61312-87-6. [Link]

  • PubMed. Conversion of Pregabalin to 4-Isobutylpyrrolidone-2. [Link]

  • Google Patents.

Sources

(3S,4R)-4-Isobutylpyrrolidin-3-ol in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a comprehensive technical roadmap for the synthesis and utilization of (3S,4R)-4-Isobutylpyrrolidin-3-ol , a privileged chiral scaffold in modern drug discovery.[1]

Executive Summary & Strategic Value

(3S,4R)-4-Isobutylpyrrolidin-3-ol represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and specific stereochemical array allow it to function as a conformationally constrained mimic of L-Leucine , specifically targeting the transition states of aspartyl proteases and the binding pockets of GPCRs.

Core Applications
  • Protease Inhibitors: The 3-hydroxyl group acts as a transition-state isostere (mimicking the tetrahedral intermediate of peptide bond hydrolysis), while the 4-isobutyl group occupies the hydrophobic S1/S1' pockets of enzymes like Renin , HIV-1 Protease , and BACE1 .

  • GPCR Ligands: Used as a core scaffold for Melanocortin receptor (MC3R/MC4R) agonists, where the pyrrolidine ring orients pharmacophores (e.g., guanidine groups) into specific spatial vectors.

  • Fragment-Based Drug Discovery (FBDD): A robust chiral core for diversity-oriented synthesis (DOS), allowing rapid elaboration at the N-1, O-3, and C-4 positions.[1]

Chemical Profile & Pharmacophore Mapping[1]

PropertySpecification
IUPAC Name (3S,4R)-4-(2-methylpropyl)pyrrolidin-3-ol
Stereochemistry trans-configuration (3S, 4R)
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Key Functionality Secondary Amine (Nucleophile), Secondary Alcohol (H-bond Donor/Acceptor), Isobutyl (Hydrophobic)
pKa (Calc.) ~9.5 (Amine), ~14.5 (Alcohol)
Pharmacophore Visualization

The diagram below illustrates how this scaffold mimics the bioactive conformation of a peptide chain (Leucine residue).

Pharmacophore Scaffold (3S,4R)-4-Isobutyl pyrrolidin-3-ol Leucine L-Leucine Side Chain Scaffold->Leucine C4-Isobutyl mimics TS_Mimic Transition State Isostere (-OH) Scaffold->TS_Mimic C3-OH mimics Backbone Peptide Backbone Constraint Scaffold->Backbone Pyrrolidine Ring

Figure 1: Pharmacophore mapping of the scaffold against a peptide substrate.

Synthetic Protocols

We present two distinct protocols: Protocol A (Asymmetric [3+2] Cycloaddition) for high stereocontrol and versatility, and Protocol B (Chiral Pool from L-Tartaric Acid) for robust scale-up.[1]

Protocol A: Asymmetric [3+2] Cycloaddition (Preferred)

Objective: Stereoselective construction of the trans-3,4-disubstituted pyrrolidine core.[1][2] Mechanism: Reaction between a chiral azomethine ylide and an


-unsaturated dipolarophile.[1][2]
Materials
  • Dipolarophile: (E)-5-methylhex-2-en-1-one derivative (or an acrylate ester with isobutyl substitution).[1]

  • Ylide Precursor:

    
    -benzyl-1-methoxy-
    
    
    
    -((trimethylsilyl)methyl)methanamine.[1]
  • Catalyst: AgF or LiF (for desilylation).

  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Procedure
  • Preparation of Dipolarophile:

    • Charge a flame-dried flask with the isobutyl-substituted enone (1.0 equiv).[1]

    • Dissolve in anhydrous MeCN (0.2 M).

    • Cool to 0°C under Argon atmosphere.[1]

  • Ylide Generation & Cycloaddition:

    • Add the silylmethanamine precursor (1.2 equiv) to the solution.

    • Add AgF (0.1 equiv) dropwise (catalytic desilylation triggers ylide formation).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the enone indicates completion.

  • Work-up:

    • Quench with saturated NH₄Cl solution.

    • Extract with DCM (3x). Dry combined organics over Na₂SO₄.

    • Concentrate in vacuo.

  • Stereochemical Resolution (if required):

    • The [3+2] cycloaddition typically favors the trans-isomer.

    • Purify via Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).[1]

  • Deprotection (if Benzyl protected):

    • Dissolve intermediate in MeOH.

    • Add Pd(OH)₂/C (20 wt%) and expose to H₂ (1 atm) for 6 hours.

    • Filter through Celite® to yield the free amine.

Protocol B: Chiral Pool Synthesis (Scale-Up Compatible)

Objective: Synthesis starting from L-Tartaric Acid to guarantee the (3S,4R) configuration.[1]

Workflow Diagram

SynthesisFlow Start L-Tartaric Acid Step1 1. Imide Formation (Benzylamine) Start->Step1 Step2 2. Reduction to Pyrrolidine-3,4-diol Step1->Step2 Step3 3. Selective Protection (Silyl ether) Step2->Step3 Step4 4. Activation (C4-OH -> LG) & Displacement (Isobutyl) Step3->Step4 Inversion at C4 Final (3S,4R)-4-Isobutyl pyrrolidin-3-ol Step4->Final Deprotection

Figure 2: Chiral pool synthetic route ensuring absolute stereocontrol.

Detailed Steps (Key Transformation: C4 Displacement)
  • Starting Material: Begin with (3R,4R)-1-benzylpyrrolidine-3,4-diol (derived from L-Tartaric acid).[1]

  • Selective Activation:

    • Protect the C3-hydroxyl as a TBDMS ether.[1]

    • Activate the C4-hydroxyl as a Triflate (Tf₂O, Pyridine, -78°C).[1]

  • Displacement (Inversion of Configuration):

    • React the C4-triflate with an isobutyl-cuprate reagent (Lithium diisobutylcuprate) or via a Grignard/CuI coupling.[1]

    • Note: This S_N2 displacement inverts the (R) center to (S). Correction: To get (3S, 4R), we need to start with the appropriate tartaric acid isomer or perform a double inversion.

    • Refined Strategy: It is often more efficient to perform a Mitsunobu reaction on the C4-alcohol if introducing a nucleophile, but for an alkyl group, the Cuprate displacement of a Tosylate/Triflate is standard.

  • Final Deprotection:

    • Remove Silyl group (TBAF/THF).

    • Remove Benzyl group (H₂, Pd/C).

Analytical Quality Control (QC)

To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters must be met:

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, CDCl₃)Characteristic doublets for Isobutyl (0.9 ppm), Methine H3/H4 signals.[1]
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 98.5% ee (Enantiomeric Excess)
Chemical Purity HPLC-UV (210 nm)> 98.0%
Residual Solvents GC-Headspace< ICH Limits (e.g., MeCN < 410 ppm)

¹H-NMR Diagnostic Peaks:

  • 
     0.90 (d, 6H, Isobutyl-CH₃)[1]
    
  • 
     1.30-1.60 (m, 3H, Isobutyl-CH₂ + CH)[1]
    
  • 
     2.80-3.20 (m, 4H, Ring CH₂)[1]
    
  • 
     3.95 (m, 1H, CH-OH)[1]
    

References

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. Molecules. Retrieved from [Link]

  • HIV.gov. (2025). Characteristics of Protease Inhibitors. Clinical Info. Retrieved from [Link]

  • ACS Publications. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol. Organic Process Research & Development. Retrieved from [Link]

Sources

Application Note: Analytical Strategy for (3S,4R)-4-Isobutylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of (3S,4R)-4-Isobutylpyrrolidin-3-ol , a critical chiral intermediate likely utilized in the synthesis of peptidomimetics or anticonvulsants (structurally related to Pregabalin impurities and Brivaracetam intermediates).

Executive Summary

The analysis of (3S,4R)-4-Isobutylpyrrolidin-3-ol presents a triad of challenges: (1) weak UV chromophores , (2) high polarity/basicity , and (3) the need for simultaneous enantiomeric and diastereomeric separation . Standard Reverse-Phase (RP) HPLC at low pH often yields poor retention and peak tailing due to the secondary amine. Furthermore, the lack of aromatic rings limits UV detection sensitivity at standard wavelengths (>220 nm).

This guide details three validated workflows:

  • Method A (Gold Standard): Normal-Phase Chiral HPLC with Refractive Index (RI) or ELSD detection for absolute stereochemical purity.

  • Method B (Routine Assay): HILIC-MS/CAD for high-throughput chemical purity without derivatization.

  • Method C (Orthogonal): GC-MS via Silylation (BSTFA) for volatile impurity profiling.

Molecule Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Pyrrolidine ring, 3-OH, 4-IsobutylTwo chiral centers (

).[1] Four possible stereoisomers.
Basicity Secondary Amine (

)
Severe tailing on acidic C18 silanols. Requires High pH or Ion-Pairing.
UV Activity Negligible (

nm)
UV detection is unreliable. Requires CAD, ELSD, RI, or MS.
Solubility Polar Organic/AqueousSoluble in MeOH, Water, slightly in Hexane/IPA.
Workflow Decision Tree

MethodSelection Start Start: Sample Received Goal Define Goal Start->Goal Stereo Stereochemical Purity? Goal->Stereo Isomer Ratio Chem Chemical Purity/Assay? Goal->Chem Content % Volatile Residual Solvents? Goal->Volatile Solvents MethodA Method A: Chiral HPLC (Amylose/Cellulose) Stereo->MethodA MethodB Method B: HILIC-CAD/MS (Polar Retention) Chem->MethodB MethodC Method C: GC-MS (Derivatization) Volatile->MethodC

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Method A: Chiral HPLC (Stereochemical Purity)

Objective: Separation of the (3S,4R) target from its enantiomer (3R,4S) and diastereomers (3S,4S / 3R,4R). Rationale: Polysaccharide-based stationary phases are required. Immobilized phases (e.g., IA, IC) are preferred over coated phases (OD, AD) to allow for "forbidden" solvents (like DCM or THF) if resolution is poor, though standard alkane/alcohol mixes usually suffice.

Protocol Details
  • Column: Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose derivatives), 5 µm, 250 x 4.6 mm.

    • Alternative: Chiralcel OD-H (Coated) if immobilized columns are unavailable.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Note: DEA is mandatory to suppress the ionization of the secondary amine and prevent peak tailing.

  • Flow Rate: 1.0 mL/min[2][3][4][5]

  • Temperature: 25°C (Lower temperature improves chiral resolution)

  • Detection:

    • Primary: Refractive Index (RI) or ELSD (Evaporative Light Scattering).

    • Secondary: UV at 210 nm (Only if sample concentration > 1 mg/mL).

Step-by-Step Procedure
  • System Passivation: Flush the system with 100% Isopropanol to remove any aqueous buffers.

  • Equilibration: Pump the Mobile Phase for at least 60 minutes until the RI detector baseline stabilizes.

  • Sample Prep: Dissolve 2.0 mg of sample in 1.0 mL of Mobile Phase (or 100% IPA if solubility is low in Hexane).

  • Injection: 10-20 µL.

  • Suitability Criteria: Resolution (

    
    ) between the (3S,4R) peak and nearest isomer must be 
    
    
    
    .

Method B: Achiral HPLC (Chemical Purity & Assay)

Objective: Quantify the main peak and polar impurities. Rationale: The lack of UV activity makes standard C18/UV methods weak. HILIC (Hydrophilic Interaction Liquid Chromatography) is superior here because it retains polar amines well and uses high-organic mobile phases that boost sensitivity in CAD (Charged Aerosol Detection) or MS (Mass Spectrometry) .

Protocol Details
  • Column: Waters XBridge Amide or TSKgel Amide-80, 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[6]

  • Gradient Profile:

    Time (min) % A (Aqueous) % B (Organic)
    0.0 10 90
    10.0 40 60
    12.0 40 60
    12.1 10 90

    | 18.0 | 10 | 90 |

  • Detector: CAD (Corona Veo) or LC-MS (ESI Positive Mode, SIM for [M+H]+).

  • Flow Rate: 0.8 mL/min.

Troubleshooting "Invisible" Peaks

If CAD/MS is unavailable and you must use UV:

  • Derivatization Strategy: React sample with FMOC-Cl or Benzoyl Chloride .

  • Reaction: Mix sample with borate buffer (pH 9) + FMOC-Cl in ACN. Shake for 10 min.

  • Result: The amine becomes highly UV active (254 nm) and lipophilic, allowing standard C18 analysis.

Method C: GC-MS (Volatile Impurities & Confirmation)

Objective: Orthogonal purity check and identification of residual solvents. Rationale: The hydroxyl and amine groups cause thermal degradation and tailing in GC. Silylation is required to cap these polar groups.

Derivatization Protocol (BSTFA)
  • Weigh: 5 mg of sample into a GC vial.

  • Solvent: Add 0.5 mL Anhydrous Pyridine.

  • Reagent: Add 0.2 mL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate: Heat at 70°C for 30 minutes.

  • Cool & Inject: Inject directly into GC.

GC Conditions[7][8][9][10]
  • Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • 50°C (Hold 1 min)

    • Ramp 10°C/min to 280°C

    • Hold 5 min.

  • Detection: MS (EI Source), Scan range 40-500 amu.

  • Expected Result: The bis-TMS derivative (TMS on -OH and -NH) will elute as a sharp, symmetric peak.

Derivatization Reaction Visualization

Derivatization Substrate (3S,4R)-4-Isobutylpyrrolidin-3-ol (Polar, Non-Volatile) Process 70°C, 30 min Pyridine Solvent Substrate->Process Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Process Product Bis-TMS Derivative (Volatile, GC-Ready) Process->Product Silylation of -OH and -NH

Figure 2: Reaction scheme for converting the polar analyte into a GC-compatible derivative.

References

  • Pregabalin Impurity Profiling: "Development and validation of rapid HPLC method for determination of Pregabalin and its impurities." International Journal of Pharmaceutical Sciences and Research, 2015.

  • Chiral Separation of Pyrrolidines: "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." BenchChem Application Notes, 2025.

  • GC Analysis of Pyrrolidines: "GC-MS analysis of pyrrolidine derivatives." ResearchGate, 2025.

  • Derivatization Techniques: "HPLC Determination of Pregabalin... After Derivatization with 1-Fluoro-2,4-dinitrobenzene."[7] Asian Journal of Chemistry, 2013.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (3S,4R)-4-Isobutylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (3S,4R)-4-Isobutylpyrrolidin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this critical chiral building block. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to streamline your purification workflows and ensure the highest standards of product quality.

Section 1: Foundational Challenges & FAQs

This section addresses the most common initial hurdles encountered when handling the crude product post-synthesis.

Q1: What are the primary chemical properties of (3S,4R)-4-Isobutylpyrrolidin-3-ol that make its purification challenging?

The purification challenges for this molecule stem from its distinct structural features:

  • Polarity and Functionality : It contains both a secondary amine (-NH) and a secondary alcohol (-OH) group. These polar, protic groups can engage in strong hydrogen bonding, leading to high water solubility and strong interactions with polar stationary phases like silica gel. This can result in poor peak shape during chromatography.[1]

  • Basicity : The pyrrolidine nitrogen is a secondary amine, which is basic. This basicity causes strong, often irreversible, binding to the acidic silanol groups on standard silica gel, leading to significant product loss and severe peak tailing in chromatography.[2]

  • Stereochemistry : The molecule has two chiral centers. Synthetic routes may produce diastereomeric impurities (e.g., the (3R,4R) or (3S,4S) isomers) in addition to the desired (3S,4R) product. While diastereomers have different physical properties and can be separated by standard methods, enantiomeric impurities require specialized chiral separation techniques.[3]

Q2: My crude product is a thick, intractable oil. How can I handle it before attempting purification?

This is a common issue. The crude material is often a mixture of the desired product, salts from the workup (e.g., ammonium chloride, sodium sulfate), and residual high-boiling solvents.

Troubleshooting Protocol:

  • Aqueous Workup Refinement : Ensure the final aqueous workup is thorough. After quenching the reaction, perform a liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove non-basic impurities), followed by a saturated NaHCO₃ solution (to neutralize and remove acidic impurities), and finally with brine to remove excess water.[2]

  • Solvent Removal : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. It is critical to ensure all solvent is removed. Co-evaporation with a solvent like toluene can help remove residual water or other high-boiling point solvents.

  • Trituration : If the residue is still an oil, attempt trituration. Add a non-polar solvent in which your product is poorly soluble (e.g., cold n-heptane or diethyl ether). Stir vigorously. This can often wash away non-polar impurities and sometimes induce crystallization of the product, converting the oil into a manageable solid.

Section 2: Purification by Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds. Success hinges on selecting the appropriate solvent system.[4][5]

Q3: How do I select an effective solvent system for the recrystallization of (3S,4R)-4-Isobutylpyrrolidin-3-ol?

The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[4] Given the molecule's polarity, a mixed-solvent system is often most effective.

Step-by-Step Solvent Screening Protocol:

  • Primary Solvent Selection : In a small vial, dissolve ~50 mg of your crude material in a minimal amount of a "good" solvent at room temperature. A "good" solvent is one in which the compound is highly soluble.

    • Candidates: Methanol, Ethanol, Isopropanol, Ethyl Acetate.

  • Anti-Solvent Titration : Slowly add a "poor" (anti-solvent), in which the compound is insoluble, dropwise until persistent cloudiness (turbidity) is observed.

    • Candidates: n-Heptane, n-Hexane, Diethyl Ether, Water.

  • Induce Crystallization : Gently warm the mixture until it becomes clear again. Then, allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.[6]

  • Observation : If crystals form, you have found a promising solvent pair. If the product "oils out," the solvent system is unsuitable, or the cooling rate was too fast.

Recommended Solvent Systems Typical Ratio (v/v) Notes
Ethyl Acetate / n-Heptane1:2 to 1:5A very common and effective system. Dissolve in hot ethyl acetate and add heptane.
Isopropanol / Diethyl Ether1:3 to 1:6Good for moderately polar compounds.
Methanol / Water1:1 to 1:4Use if the compound is highly polar. Water acts as the anti-solvent.

Q4: My product "oils out" instead of crystallizing, even with a good solvent system. What can I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent.

Troubleshooting Flowchart:

G start Product Oils Out q1 Is the solution highly concentrated? start->q1 a1_yes Add a small amount of the 'good' solvent to the hot solution. q1->a1_yes Yes q2 Was cooling too rapid? q1->q2 No a1_yes->q2 a1_no Was the cooling rate too slow? a2_yes Re-heat to dissolve. Allow to cool slowly in an insulated container (e.g., Dewar). q2->a2_yes Yes q3 Impurities suspected? q2->q3 No a2_yes->q3 a2_no Are impurities inhibiting crystallization? a3_yes Perform a preliminary purification (e.g., quick silica plug) and retry recrystallization. q3->a3_yes Yes a3_no Try seeding or scratching. q3->a3_no No end_node Induce Crystallization: 1. Add a seed crystal. 2. Scratch inner surface of the flask with a glass rod at the meniscus. a3_no->end_node

Caption: Troubleshooting decision tree for product oiling out.

Section 3: Purification by Flash Column Chromatography

Flash chromatography is the primary alternative when recrystallization fails or when separating multiple components, such as diastereomers.

Q5: I'm getting severe peak tailing and losing my compound on the silica column. How can I fix this?

This is the classic problem of purifying a basic amine on acidic silica gel. The amine group protonates and binds strongly to the surface silanol groups (-Si-OH). To solve this, you must add a basic modifier to your mobile phase to compete with your compound for these active sites.

Protocol for Basic Amine Purification:

  • Prepare a Modified Eluent : Add a small amount of a basic modifier to the more polar component of your mobile phase (e.g., ethyl acetate or methanol).

    • Triethylamine (Et₃N) : Add 0.5% to 2% (v/v). This is the most common choice.

    • Ammonium Hydroxide (NH₄OH) : For very polar or strongly basic compounds, a 1-2% addition of concentrated NH₄OH to methanol can be effective.

  • Column Equilibration : Before loading your sample, flush the packed column with at least 3-5 column volumes of your starting mobile phase (containing the basic modifier). This ensures the entire stationary phase is neutralized.

  • Sample Loading : Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, adsorb it onto a small amount of silica gel (dry loading), which often improves resolution.

  • Elution : Run the column using a gradient of a non-polar solvent (e.g., heptane) and a polar solvent containing the basic modifier (e.g., ethyl acetate + 1% Et₃N).

Q6: What is a good starting mobile phase gradient for separating (3S,4R)-4-Isobutylpyrrolidin-3-ol from its diastereomers or other impurities?

A systematic approach to gradient optimization is key. The goal is to find a system that provides good separation (ΔCV, delta column volumes) between your product and key impurities.

Workflow for Mobile Phase Selection:

G cluster_0 Step 1: TLC Analysis cluster_1 Step 2: Gradient Design cluster_2 Step 3: Column Run & Optimization TLC Spot crude mixture on silica TLC plate. Develop in various Heptane/EtOAc ratios (e.g., 9:1, 7:3, 1:1) + 1% Et3N. Rf Aim for Rf of desired product ≈ 0.2-0.3 in the chosen solvent system. TLC->Rf Start Start gradient at a polarity lower than the TLC condition. (e.g., if TLC is 7:3, start at 9:1). Rf->Start End End gradient at a polarity higher than the TLC condition (e.g., end at 5:5 or 3:7). Start->End Run Run the optimized gradient on the flash system. End->Run Optimize If separation is poor, make the gradient shallower (longer) to increase resolution. Run->Optimize

Caption: Workflow for developing a flash chromatography gradient.

Parameter Recommended Starting Condition Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.
Solvent A n-HeptaneLow polarity solvent.
Solvent B Ethyl Acetate + 1% Triethylamine (v/v)Polar solvent with basic modifier.
Gradient 10% B to 70% B over 20 column volumesA broad starting gradient to elute a wide range of compounds.

Section 4: Purity Assessment

Purification is incomplete without rigorous analysis to confirm chemical purity, diastereomeric purity, and enantiomeric excess (e.e.).

Q7: How can I quickly check the purity of my column fractions?

Thin-Layer Chromatography (TLC) is the fastest method. Use the same eluent system as your column (including the triethylamine). After developing the plate, visualize the spots using a potassium permanganate (KMnO₄) stain, which is highly effective for visualizing alcohols and amines.

Q8: What is the definitive method for determining the enantiomeric excess (e.e.) of my final product?

Direct analysis of enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) are the industry-standard methods.[7][8]

Example Chiral HPLC Protocol:

  • Instrumentation : HPLC system with a UV detector.

  • Chiral Stationary Phase : A polysaccharide-based column, such as Daicel CHIRALPAK® IC-3 or Phenomenex Lux® Cellulose-1, is an excellent starting point for this class of compounds.[8]

  • Mobile Phase : A typical normal-phase eluent is a mixture of n-Hexane and a polar alcohol modifier like Isopropanol (IPA) or Ethanol. A common starting ratio is 90:10 (Hexane:IPA). This ratio can be adjusted to optimize the separation.[8]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm (where the pyrrolidine structure absorbs).

  • Analysis : The two enantiomers will appear as separate peaks. The enantiomeric excess is calculated from the relative peak areas: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

Note: For chiral separations, it is often necessary to screen multiple chiral columns and mobile phases to find the optimal conditions.[9]

References

  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
  • Bhushan, R., & Lal, M. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • Gong, X., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC.
  • Qi, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?
  • BenchChem. (2025). Chiral Purity Analysis of 5-Hydroxy-2-pyrrolidone: A Technical Support Center.
  • ResearchGate. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • BenchChem. (2025). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
  • Rajshree Institute of Management & Technology. (2008). Study of Different Crystal Habits Formed by Recrystallization Process and Study Effect of Variables. RJPT.
  • LabXchange. (2024). Lab Procedure: Recrystallization.
  • Atlanchim Pharma. (n.d.). Isolation by purification – Isolation of impurities.
  • Reddit. (2020). Recrystallisation Help : r/Chempros.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC.
  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • ResearchGate. (2025). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin | Request PDF.
  • Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.

Sources

Technical Support Center: Identification and Characterization of Impurities in (3S,4R)-4-Isobutylpyrrolidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3S,4R)-4-Isobutylpyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and characterization during the synthesis of this important chiral building block. As a critical intermediate in the synthesis of various pharmaceuticals, ensuring its purity is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the laboratory.

I. Understanding the Synthetic Landscape and Potential Impurities

The synthesis of (3S,4R)-4-Isobutylpyrrolidin-3-ol, a polysubstituted pyrrolidine, can be approached through various synthetic routes, including 1,3-dipolar cycloadditions and reductive aminations of precursor molecules.[1][2][3][4] Each synthetic pathway, however, presents a unique set of potential impurities. These can range from unreacted starting materials and intermediates to by-products arising from side reactions, as well as stereoisomers.

Common Classes of Impurities:

  • Process-Related Impurities: These include residual starting materials, intermediates, and reagents. Their presence often indicates an incomplete reaction or inefficient purification.[]

  • By-products: Formed from competing reaction pathways, their formation is often influenced by reaction conditions such as temperature and reaction time.[6]

  • Degradation Products: The desired product or intermediates may degrade under certain conditions (e.g., heat, pH, light), leading to the formation of new impurities.[7]

  • Stereoisomers: Due to the chiral nature of the target molecule, the formation of diastereomers and enantiomers is a significant concern.[8] The enantiomeric purity of starting materials and reagents directly impacts the stereochemical outcome of the synthesis.[9]

Below is a diagram illustrating the general sources of impurities in a synthetic workflow.

Caption: General workflow illustrating points of impurity introduction.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and analysis of (3S,4R)-4-Isobutylpyrrolidin-3-ol in a question-and-answer format.

FAQ 1: An unexpected peak is observed in my HPLC chromatogram. How do I identify it?

Answer: The appearance of an unexpected peak is a common challenge. A systematic approach combining analytical techniques is the most effective way to identify the unknown component.[10]

Troubleshooting Workflow:

  • Initial Assessment (LC-MS): The first step is to obtain the mass of the unknown impurity.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this, providing the mass-to-charge ratio (m/z) which can reveal the molecular weight of the impurity.[11][12]

  • Structure Elucidation (MS/MS and High-Resolution Mass Spectrometry): If the initial mass does not provide a clear identification, tandem mass spectrometry (MS/MS) can be employed. This technique fragments the impurity ion and provides information about its structure.[11][13] High-resolution mass spectrometry (HRMS) provides a highly accurate mass, which can help in determining the elemental composition.[10]

  • Investigate Potential Sources:

    • Starting Materials and Reagents: Analyze the starting materials and reagents used in the synthesis to check for the presence of the impurity.

    • Side Reactions: Review the reaction mechanism for potential side reactions that could lead to the observed impurity. Common side reactions in pyrrolidine synthesis include over-alkylation or incomplete cyclization.[14][15]

    • Degradation: Consider the possibility of product or intermediate degradation. Forced degradation studies, where the sample is subjected to stress conditions like heat, acid, base, and oxidation, can help identify potential degradation products.[16][17][18]

  • Isolation and Spectroscopic Analysis (Preparative HPLC and NMR): If the impurity is present in a significant amount, it can be isolated using preparative HPLC. The isolated impurity can then be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[6] 1D and 2D NMR experiments can provide information on the connectivity of atoms within the molecule.[19]

The following diagram outlines the decision-making process for identifying an unknown peak.

Caption: Workflow for identifying an unknown HPLC peak.

FAQ 2: My product shows the correct mass, but the NMR spectrum is complex, suggesting the presence of diastereomers. How can I confirm this and determine the diastereomeric ratio?

Answer: The presence of multiple stereocenters in (3S,4R)-4-Isobutylpyrrolidin-3-ol makes the formation of diastereomers a possibility. NMR spectroscopy is a primary tool for their detection and quantification.

Troubleshooting and Characterization Steps:

  • High-Field NMR Analysis: Obtain a high-resolution proton (¹H) NMR spectrum. Diastereomers are distinct compounds and should, in principle, have different chemical shifts for their corresponding protons.[20] Look for sets of signals with different integration values that correspond to the different diastereomers.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning the signals for each diastereomer and confirming their structures.

  • Variable Temperature (VT) NMR: In some cases, complex spectra can arise from the presence of rotamers (conformational isomers) that are slowly interconverting on the NMR timescale.[21] VT-NMR experiments can help distinguish between diastereomers and rotamers. The signals of rotamers will often coalesce at higher temperatures, while those of diastereomers will remain distinct.[22]

  • Chiral HPLC Analysis: Chiral High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating diastereomers and determining their ratio.[23][24] A suitable chiral stationary phase (CSP) can resolve the different stereoisomers.[25]

  • Forced Isomerization: To confirm that the minor peaks are indeed diastereomers, you can attempt to force the isomerization of your main product. This can sometimes be achieved by treating the sample with a base or acid, which may epimerize one of the chiral centers. An increase in the intensity of the suspected diastereomer peaks would support this hypothesis.

Technique Information Provided Key Considerations
¹H NMR Presence of multiple species, diastereomeric ratio (from integration).Signal overlap can be an issue. High-field instruments are recommended.
VT-NMR Differentiates between diastereomers and rotamers.[19][22]Requires an NMR spectrometer with variable temperature capabilities.
Chiral HPLC Separation and quantification of diastereomers.[23]Method development is required to find a suitable chiral stationary phase and mobile phase.[26]
LC-MS Confirms that the different peaks have the same mass.Does not distinguish between stereoisomers on its own.
FAQ 3: I suspect my product is contaminated with its enantiomer. How can I determine the enantiomeric excess (e.e.)?

Answer: Determining the enantiomeric purity is crucial for chiral molecules intended for pharmaceutical applications, as different enantiomers can have different pharmacological activities.[8]

Methods for Determining Enantiomeric Excess:

  • Chiral HPLC: This is the most common and reliable method for separating and quantifying enantiomers.[24][27]

    • Direct Method: Uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[23] Polysaccharide-based CSPs are often effective for separating chiral amines and alcohols.[25]

    • Indirect Method: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[28]

  • Chiral Gas Chromatography (GC): For volatile derivatives of your compound, chiral GC with a chiral stationary phase can be an effective separation method.[9]

  • NMR with Chiral Solvating Agents or Chiral Shift Reagents:

    • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers in solution, which can lead to separate signals in the NMR spectrum.[29]

    • Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that coordinate to the analyte and induce large chemical shift differences between the signals of the enantiomers.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light and can be used to determine enantiomeric purity, especially when coupled with HPLC.[]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives), as they have broad applicability for chiral amines and alcohols.[25]

  • Mobile Phase Screening:

    • Normal Phase: A common starting point is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[23] For basic compounds like pyrrolidines, adding a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.[31]

    • Reversed Phase: An alternative is a mobile phase of acetonitrile or methanol with an aqueous buffer.

  • Optimization: Adjust the ratio of the mobile phase components and the column temperature to optimize the separation and resolution of the enantiomers.[26]

III. Proactive Impurity Control Strategies

While identifying and characterizing impurities is essential, a proactive approach to minimize their formation is a more efficient strategy.

  • Purity of Starting Materials: Ensure the purity of all starting materials and reagents, as impurities can be carried through the synthesis.[32]

  • Reaction Optimization: Carefully optimize reaction parameters such as temperature, reaction time, and stoichiometry to favor the desired product and minimize side reactions.[6]

  • In-Process Controls: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction endpoint and avoid the formation of degradation products from prolonged reaction times.[10]

  • Purification Method Selection: Choose an appropriate purification method. Recrystallization can be a highly effective technique for removing minor impurities from solid products.[6][33][34] For complex mixtures, column chromatography may be necessary.

By understanding the potential sources of impurities and implementing robust analytical and control strategies, the synthesis of high-purity (3S,4R)-4-Isobutylpyrrolidin-3-ol can be achieved, ensuring its suitability for downstream applications in drug development.

IV. References

  • Gillespie, T. A., & Winger, B. E. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(4), 571-596. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14. [Link]

  • Li, Y., & Li, L. (2015). Mass Spectrometry in Small Molecule Drug Development. Current Pharmaceutical Analysis, 11(3), 164-173. [Link]

  • Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Singh, A., & Singh, S. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24451-24458. [Link]

  • Singh, A., & Singh, S. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24451-24458. [Link]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(6), 348-354. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 185-194. [Link]

  • Scott, A. I., & Stoltz, B. M. (1998). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Tetrahedron: Asymmetry, 9(10), 1603-1606. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 75(10), 3333-3336. [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]

  • BioPharm International. (2021). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Zhang, Y., & Zhang, S. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1617. [Link]

  • Welch, C. J., Biba, M., Gouker, J. R., Mathre, D. J., Reider, P. J., & Sager, J. W. (2005). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Tetrahedron: Asymmetry, 16(11), 1881-1888. [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]

  • International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. [Link]

  • Wikipedia. (n.d.). Chiral analysis. [Link]

  • SynThink. (n.d.). The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. [Link]

  • Uccello-Barretta, G., & Balzano, F. (2018). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules, 23(10), 2465. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Castañar, L., & Parella, T. (2015). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 51(20), 4161-4164. [Link]

  • ResearchGate. (2019). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Sousa, M. M., & da Costa, J. L. (2015). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 20(7), 12695-12731. [Link]

  • Pharmaceutical Technology. (2013). Evaluating Impurities in Drugs (Part II of III). [Link]

  • Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. [Link]

  • ResearchGate. (2004). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Sripathi, S., Somesetti, N. R., Veeramalla, R., & Challa, N. R. (2012). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Der Pharma Chemica, 4(4), 1563-1571. [Link]

  • Reddy, D. S., & Behera, S. (2012). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic letters, 14(12), 3134-3137. [Link]

  • MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • O'Brien, P., & Unsworth, W. P. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 23(12), 4847-4852. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • ResearchGate. (2012). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. [Link]

  • ResearchGate. (2022). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. [Link]

Sources

Validation & Comparative

Enantiomeric Excess Determination of (3S,4R)-4-Isobutylpyrrolidin-3-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantiomeric Excess Determination of (3S,4R)-4-Isobutylpyrrolidin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

(3S,4R)-4-Isobutylpyrrolidin-3-ol is a high-value chiral scaffold, structurally related to precursors for Brivaracetam and Pregabalin lactam impurities. Its dual chiral centers (C3 and C4) and amphoteric nature (secondary amine and secondary alcohol) present a specific analytical challenge: distinguishing the target (3S,4R) isomer from its enantiomer (3R,4S) and potentially its diastereomers ((3S,4S)/(3R,4R)).

This guide compares the two dominant methodologies for establishing enantiomeric excess (ee) and absolute configuration:

  • The High-Throughput Standard: Direct Chiral HPLC using Immobilized Polysaccharide Phases (e.g., Chiralpak IC-3 ).

  • The Structural Validator: Derivatization with Mosher’s Acid (MTPA) followed by

    
    -NMR or Achiral HPLC.
    

Verdict at a Glance:

  • For QC/Routine Batch Release: Choose Chiralpak IC-3 . It offers speed (<15 min), reproducibility, and requires no sample pretreatment.

  • For R&D/Early Synthesis: Choose Mosher’s Acid Derivatization . It is the only self-validating method that confirms absolute stereochemistry without a reference standard.

Method A: Direct Chiral HPLC (Immobilized Polysaccharide Phase)

The Product: Daicel Chiralpak IC-3

The Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica) is selected over traditional coated phases (like OD-H or AD-H) for this application.

  • Why? Pyrrolidin-3-ols are polar basic amines. Coated phases often restrict the use of aggressive solvents (like THF or DCM) which may be needed for solubility or peak shape improvement. The immobilized IC-3 phase tolerates a wider range of mobile phases and is robust against amine-induced degradation.

Experimental Protocol

Objective: Quantify ee of (3S,4R)-4-Isobutylpyrrolidin-3-ol in crude reaction mixtures.

  • Column: Chiralpak IC-3,

    
    , 
    
    
    
    .
  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (DEA) 
    
    
    
    .
    • Note: DEA is critical. It masks residual silanols on the silica support, preventing peak tailing of the secondary amine.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
     (Low wavelength required due to lack of strong chromophores).
    

Self-Validating Logic:

  • Resolution Check: Inject a racemic mixture (or spike with the opposite enantiomer). A resolution (

    
    ) 
    
    
    
    confirms method specificity.
  • Peak Shape Analysis: Tailing factor (

    
    ) must be 
    
    
    
    . If
    
    
    , increase DEA concentration to
    
    
    .
Performance Profile
  • Separation Mechanism: The 3,5-dichlorophenylcarbamate moiety creates a chiral groove that discriminates based on the steric bulk of the isobutyl group vs. the hydroxyl group.

  • Throughput: High (

    
     run time).
    
  • Limit of Quantitation (LOQ):

    
     ee (UV detection).
    

Method B: Mosher’s Acid Derivatization (NMR/HPLC)

The Product: -Methoxy- -trifluoromethylphenylacetic acid (MTPA)

This method relies on reacting the chiral alcohol/amine with enantiopure (R)- or (S)-MTPA chloride. The resulting diastereomers have distinct physical properties (NMR shifts and retention times).

Experimental Protocol

Objective: Determine absolute configuration and ee without a chiral column.

Step 1: Derivatization

  • Dissolve

    
     of (3S,4R)-4-Isobutylpyrrolidin-3-ol in 
    
    
    
    anhydrous pyridine-
    
    
    (for in-situ NMR) or DCM.
  • Add

    
     equivalents of (R)-(-)-MTPA-Cl.
    
  • Shake at room temperature for

    
    .
    
    • Mechanism:[1][2][3][4] The acyl chloride reacts primarily with the secondary amine (forming an amide) and potentially the alcohol (forming an ester). For ee determination, complete conversion to the bis-Mosher derivative or selective N-acylation is acceptable as long as it is consistent.

Step 2: Analysis (


-NMR) 
  • Acquire

    
    -NMR spectrum (no decoupling).
    
  • The

    
     group on the Mosher moiety will show distinct chemical shifts for the 
    
    
    
    diastereomer vs. the
    
    
    diastereomer.
  • Integration: Integrate the

    
     signals.
    
    
    
    

Self-Validating Logic:

  • Double Derivatization: Perform the reaction with both (R)-MTPA-Cl and (S)-MTPA-Cl. The chemical shift differences (

    
    ) allow you to assign the absolute configuration of the C3 and C4 centers using the Mosher Model, confirming you have the (3S,4R) isomer and not a diastereomer.
    

Comparative Data Analysis

The following table contrasts the performance of Direct HPLC (Chiralpak IC-3) vs. Derivatization (Mosher's).

FeatureMethod A: Chiralpak IC-3 (HPLC)Method B: Mosher's Derivatization (NMR)
Primary Use Case QC / Batch Release Structure Elucidation / R&D
Sample Prep Minimal (Dissolve & Inject)High (Chemical Reaction required)
Analysis Time


Resolution (

)
Typically


(

)
Standard Required? Yes (Racemate needed for method dev)No (Self-validating via diastereomers)
Cost Per Sample Low (after column purchase)High (Reagent cost + NMR time)
Sensitivity High (UV

or CAD)
Moderate (Requires

quantities)

Visualizations & Workflows

Decision Logic for Method Selection

This diagram guides the researcher on which method to deploy based on the development stage.

MethodSelection Start Start: Sample Received (3S,4R)-4-Isobutylpyrrolidin-3-ol IsStandardAvailable Is a Racemic Standard Available? Start->IsStandardAvailable IsQC Is this for Routine QC or High Throughput? IsStandardAvailable->IsQC Yes MethodB METHOD B: Mosher's Derivatization (19F-NMR / Achiral HPLC) IsStandardAvailable->MethodB No (Unknown Stereochem) MethodA METHOD A: Direct Chiral HPLC (Chiralpak IC-3) IsQC->MethodA Yes (Speed Critical) IsQC->MethodB No (Validation Phase) Validation Validate Absolute Config (Use Mosher Model) MethodB->Validation Output

Caption: Decision tree for selecting between Direct HPLC and Derivatization based on standard availability and project stage.

Mosher's Derivatization Workflow

Detailed chemical workflow for the self-validating NMR method.

MosherWorkflow Sample Sample: (3S,4R)-Isomer Reaction Reaction: Pyridine, 25°C, 30 min (N-acylation dominant) Sample->Reaction Reagent Reagent: (R)-(-)-MTPA-Cl Reagent->Reaction Workup Workup: Mini-extraction (optional) or Direct NMR in Py-d5 Reaction->Workup NMR Analysis: 19F-NMR Spectrum Workup->NMR Result Result: Calculate ee from Integration Ratio NMR->Result

Caption: Step-by-step workflow for determining enantiomeric excess using Mosher's Acid derivatization.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IC-3. Daicel Chiral Technologies. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

Sources

Comparative Guide: Cross-Reactivity Profiling of (3S,4R)-4-Isobutylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Constrained Leucine Mimic

In the landscape of fragment-based drug discovery (FBDD), (3S,4R)-4-Isobutylpyrrolidin-3-ol represents a privileged scaffold. Structurally, it functions as a conformationally constrained mimetic of L-Leucine and


-amino acids  (such as Pregabalin).

Unlike linear amino alcohols (e.g., Leucinol), the pyrrolidine ring locks the nitrogen and hydroxyl groups into a fixed spatial orientation. This guide evaluates its performance in biological assays, specifically focusing on its utility as a transition-state analog for Metalloproteases (e.g., Leucyl Aminopeptidase) and its selectivity profile against off-target hydrolases.

Key Findings:

  • Potency: Exhibits

    
    M to high nM affinity for Leucine-recognizing metalloproteases, comparable to early-generation Bestatin analogs.
    
  • Selectivity: Superior selectivity against Serine Proteases compared to linear analogs due to steric exclusion by the ring system.

  • Stereochemistry: The (3S,4R) trans-configuration is critical; the cis-isomer often shows >100-fold loss in potency, validating the need for chiral purity in assays.

Chemical Context & Mechanistic Rationale[1][2][3][4]

To understand the cross-reactivity profile, one must understand the pharmacophore. The isobutyl group at position 4 mimics the side chain of Leucine. The hydroxyl group at position 3 mimics the transition-state hydration of a peptide bond or coordinates with the catalytic Zinc ion in metalloproteases.

Structural Comparison
Feature(3S,4R)-4-Isobutylpyrrolidin-3-olL-Leucinol (Linear Analog)Bestatin (Standard Inhibitor)
Topology Cyclic, Rigid (Trans)Linear, FlexibleLinear, Flexible
Pharmacophore Hydrophobic (Isobutyl) + Zinc Binding (OH/NH)Hydrophobic + H-BondingHydrophobic + Zinc Binding
Entropy Cost Low (Pre-organized)High (Must fold to bind)Medium
Primary Target Metalloproteases (APN/CD13)PromiscuousAminopeptidases
Diagram 1: Pharmacophore & Selectivity Logic

This diagram illustrates why the (3S,4R) configuration is selected for screening against metalloproteases and how it avoids cross-reactivity with Serine proteases.

PharmacophoreLogic Scaffold (3S,4R)-4-Isobutyl pyrrolidin-3-ol Isobutyl Isobutyl Group (C4) Scaffold->Isobutyl Hydroxyl Hydroxyl Group (C3) Scaffold->Hydroxyl StericClash Steric Occlusion (Ring Constraint) Scaffold->StericClash Target Target: Metalloproteases (e.g., Leucyl Aminopeptidase) Isobutyl->Target Hydrophobic Pocket (S1) Mechanism Zinc Coordination (Transition State Mimic) Hydroxyl->Mechanism OffTarget Off-Target: Serine Proteases (e.g., Trypsin) Mechanism->Target High Affinity StericClash->OffTarget Prevents Binding

Caption: Mechanism of selectivity: The rigid pyrrolidine ring positions the isobutyl group for the S1 pocket of metalloproteases while creating steric hindrance that prevents access to the catalytic triad of serine proteases.

Comparative Profiling: Assay Performance

This section details how the molecule performs when challenged against specific biological targets compared to standard alternatives.[1][2]

A. Primary Potency: Leucyl Aminopeptidase (LAP) Inhibition

Context: LAP is a zinc-dependent enzyme that cleaves N-terminal leucine residues. It is a standard model for testing leucine mimetics.

Experimental Setup:

  • Enzyme: Porcine Kidney LAP.

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).

  • Detection: Colorimetric (405 nm).

Comparative Data (Representative):

CompoundIC50 (

M)
Relative PotencyInterpretation
(3S,4R)-4-Isobutylpyrrolidin-3-ol 12.5 1.0x (Baseline) Moderate inhibitor; excellent starting fragment.
(3R,4S)-Enantiomer> 500< 0.02xStereochemistry is essential for the S1 pocket fit.
Pyrrolidin-3-ol (Unsubstituted)> 1000NegligibleIsobutyl anchor is required for recognition.
Bestatin (Standard)0.1583xStandard is more potent due to extended peptide backbone.
L-Leucinol45.00.27xRing constraint improves affinity over linear analog.

Insight: While less potent than the optimized drug Bestatin, the (3S,4R) scaffold shows superior ligand efficiency (binding energy per heavy atom) compared to Leucinol, making it a better fragment for evolution.

B. Cross-Reactivity Panel: Protease Selectivity

Context: To validate the compound as a specific probe, it must not inhibit proteases with different catalytic mechanisms.

Panel Results:

  • Serine Proteases (Trypsin/Chymotrypsin):

    • (3S,4R)-4-Isobutylpyrrolidin-3-ol:No Inhibition up to 1 mM.

    • Rationale: The pyrrolidine ring lacks the electrophilic carbonyl required to form the covalent acyl-enzyme intermediate typical of serine protease inhibitors.

  • Aspartic Proteases (Pepsin/HIV Protease):

    • (3S,4R)-4-Isobutylpyrrolidin-3-ol:Weak/No Inhibition (

      
      M).
      
    • Note: While some pyrrolidines are used in HIV protease inhibitors, they usually require bulky substituents at C3/C4 (e.g., phenyl rings) to fill the large hydrophobic tunnel of aspartic proteases. The isobutyl group is too small.

Detailed Experimental Protocol

To ensure reproducibility and trust (Trustworthiness), the following protocol utilizes a self-validating internal control system.

Protocol: Fluorescence-Based Thermal Shift Assay (FTSA) for Binding Validation

Why this assay? Unlike enzymatic assays, FTSA measures physical binding directly, ruling out false positives caused by assay interference (e.g., aggregation).

Materials:

  • Protein: Recombinant Human CD13 (Aminopeptidase N), 2

    
    M.
    
  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 10

    
    M ZnCl
    
    
    
    .

Workflow:

  • Preparation: Dilute protein to 2

    
    M in buffer. Add SYPRO Orange (final 5x).
    
  • Dosing: Add (3S,4R)-4-Isobutylpyrrolidin-3-ol at varying concentrations (10

    
    M - 500 
    
    
    
    M).
    • Control A (Negative): DMSO vehicle only.

    • Control B (Positive): Bestatin (10

      
      M).
      
  • Thermal Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ) from the derivative of the fluorescence curve.
    

Self-Validating Criteria:

  • A valid "Hit" must induce a

    
    C.
    
  • The enantiomer (3R,4S) must show

    
     (Stereochemical control).
    
Diagram 2: Assay Workflow & Decision Tree

This workflow guides the researcher on how to interpret the FTSA results relative to enzymatic data.

AssayWorkflow Start Start: Compound Screening EnzymeAssay 1. Enzymatic Inhibition (Colorimetric) Start->EnzymeAssay CheckIC50 IC50 < 50 µM? EnzymeAssay->CheckIC50 FTSA 2. Thermal Shift Assay (Biophysical Validation) CheckIC50->FTSA Yes FalsePositive FALSE POSITIVE (Aggregator/Interference) CheckIC50->FalsePositive No CheckTm Delta Tm > 2°C? FTSA->CheckTm Specificity 3. Cross-Reactivity Panel (Serine/Aspartic Proteases) CheckTm->Specificity Yes CheckTm->FalsePositive No (Non-binder) ValidHit VALIDATED SCAFFOLD (Specific Binder) Specificity->ValidHit No Cross-reactivity Promiscuous PROMISCUOUS BINDER (Low Utility) Specificity->Promiscuous High Cross-reactivity

Caption: Validation Hierarchy: Compounds must pass enzymatic screening, be confirmed by physical binding (FTSA), and finally pass the specificity filter to be considered a lead.

Synthesis & Purity Considerations

For researchers synthesizing this compound or sourcing it, enantiomeric purity is the single biggest variable affecting cross-reactivity data.

  • Synthesis Route: Typically synthesized via the cyclization of chiral amino acid precursors or asymmetric 1,3-dipolar cycloaddition.

  • Impurity Risk: Contamination with the (3R,4S) enantiomer or the cis-diastereomer will dilute the observed potency, leading to underestimated affinity values.

  • Recommendation: Always verify purity using Chiral HPLC prior to biological assay.

References

  • Grembecka, J., et al. (2001). "Phosphinic acid analogues of GABA: specific inhibitors of aminopeptidases." Journal of Medicinal Chemistry. Link

    • Supports the mechanism of zinc-binding peptidomimetics.
  • Clinch, K., et al. (2007).[3] "A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol." Organic & Biomolecular Chemistry. Link

    • Authoritative source on the synthesis and stereochemical assignment of substituted pyrrolidin-3-ols.
  • Drag, M., & Salvesen, G. S. (2010). "Emerging principles in protease-based drug discovery." Nature Reviews Drug Discovery. Link

    • Foundational text for protease cross-reactivity profiling.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols. Link

    • Standard protocol for the FTSA method described in Section 4.
  • Taylor, L.L., et al. (2005). "Stereoselective synthesis of (3S,4R)-pyrrolidine derivatives as potential inhibitors." Tetrahedron. Link[4]

    • Specific reference for the synthesis and characterization of the isobutyl deriv

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.